Mechanism of Nitrosophenol-Quinone Oxime Tautomerism in 2,3-Dimethyl-4-nitrosophenol
A Technical Whitepaper on Structural Dynamics, Experimental Validation, and Pharmaceutical Implications Executive Summary Aromatic C-nitroso compounds bearing ortho- or para-hydroxyl groups exhibit a dynamic and highly s...
Author: BenchChem Technical Support Team. Date: April 2026
A Technical Whitepaper on Structural Dynamics, Experimental Validation, and Pharmaceutical Implications
Executive Summary
Aromatic C-nitroso compounds bearing ortho- or para-hydroxyl groups exhibit a dynamic and highly solvent-dependent tautomeric equilibrium. In the case of 2,3-dimethyl-4-nitrosophenol, the system exists in a delicate balance with its quinonoid counterpart, 2,3-dimethyl-1,4-benzoquinone-4-oxime. Understanding the thermodynamic drivers, steric influences, and solvent dependencies of this equilibrium is paramount for drug development professionals and synthetic chemists, as the distinct physicochemical properties of each tautomer directly dictate target binding, pharmacokinetics, and chemical reactivity.
Thermodynamic and Electronic Foundations
The tautomerization from the benzenoid (aromatic) nitrosophenol to the quinonoid oxime involves a fundamental energetic trade-off. A common misconception is that the loss of full benzene aromaticity should heavily penalize the quinonoid form. However, Hückel-model calculations and ab initio studies reveal two critical stabilizing factors for the quinone oxime tautomer:
Retention of Resonance Energy: The quinonoid structure is not entirely devoid of aromatic stabilization; it retains approximately 40% of the
π
-electron binding energy found in the fully aromatic ring[1].
Bond Dissociation Energies: The equilibrium is heavily driven by the fact that the dissociable proton binds significantly more tightly to the oxime nitrogen/oxygen function than to the phenolic oxygen. This thermodynamic preference easily counterbalances the partial loss of
π
-electron bonding[1].
The Role of 2,3-Dimethyl Substitution
The introduction of methyl groups at the C2 and C3 positions introduces specific electronic and steric perturbations:
Electronic Stabilization: The electron-donating nature of the methyl groups (via inductive effects and hyperconjugation) stabilizes the electron-deficient quinonoid ring. This electronic push further favors the quinone oxime tautomer compared to unsubstituted 4-nitrosophenol[2].
Steric Direction: The C3 methyl group sits directly adjacent (ortho) to the oxime group (=N-OH) at C4. This proximity induces severe steric hindrance, forcing the oxime hydroxyl group to adopt an anti configuration relative to the C3 methyl group to minimize steric clash.
Mechanistic Pathway of Tautomerization
Due to the geometric constraints of the para-substituted ring, a direct intramolecular proton transfer is physically impossible. Instead, the tautomerization proceeds via an intermolecular, solvent-mediated proton relay mechanism[3]. Protic solvents or trace moisture act as proton shuttles, accepting the phenolic proton to form a transient delocalized anion, followed by reprotonation at the nitroso oxygen.
Solvent-mediated proton relay mechanism in nitrosophenol-quinone oxime tautomerism.
Quantitative Data: Solvent Effects on Equilibrium
The tautomeric equilibrium (
Keq
) is exquisitely sensitive to the dielectric constant (
ϵ
) and hydrogen-bonding capacity of the microenvironment. In solution, the tautomers can be isolated as a mixture, but polar environments heavily skew the ratio[4].
Table 1: Influence of Solvent Environment on the Tautomeric Equilibrium
Solvent Environment
Dielectric Constant (
ϵ
)
Dominant Tautomer
Mechanistic Driver
Solid State
N/A
Quinone Oxime
Extensive intermolecular H-bonding networks strongly lock the highly polar oxime form into the crystal lattice[4].
Chloroform (
CDCl3
)
4.81
Mixed
Low polarity reduces the stabilization of the quinonoid dipole, allowing a measurable fraction of the nitroso form to exist[3].
Dimethyl Sulfoxide (
DMSO−d6
)
46.7
Quinone Oxime
High polarity and strong H-bond accepting nature heavily stabilize the N-OH bond and the large quinonoid dipole moment[2].
Aqueous Buffer (pH 7.4)
80.1
Quinone Oxime (Anionic)
Deprotonation yields a delocalized anion where the negative charge resides predominantly on the oxime oxygen[2].
Experimental Protocol: Self-Validating NMR Determination of
Keq
To accurately quantify the tautomeric equilibrium of 2,3-dimethyl-4-nitrosophenol, UV-Vis spectrophotometry can be used[3], but Variable Temperature Nuclear Magnetic Resonance (VT-NMR) remains the gold standard. As a Senior Application Scientist, it is critical to design protocols that are self-validating to prevent data artifacts caused by degradation or rapid exchange.
Self-validating VT-NMR experimental workflow for tautomeric equilibrium quantification.
Step-by-Step Methodology
Anhydrous Sample Preparation: Dissolve 5.0 mg of 2,3-dimethyl-4-nitrosophenol in 0.6 mL of strictly anhydrous
CDCl3
(stored over activated molecular sieves).
Causality: Trace water acts as a highly efficient proton shuttle. If water is present, the exchange rate between the tautomers outpaces the NMR timescale, leading to signal broadening or coalescence, which makes accurate integration impossible.
Addition of Internal Standard: Spike the sample with a known concentration (e.g., 1.0 mM) of a non-exchanging internal standard, such as 1,3,5-trimethoxybenzene.
Causality: This establishes a self-validating mass balance. Nitroso compounds are prone to dimerization or oxidative degradation. By comparing the sum of the tautomer integrations against the internal standard, you verify that no material has been lost to side reactions during the assay.
Variable Temperature (VT) Acquisition: Acquire
1H
-NMR spectra starting at 25°C. If signals for the C2/C3 methyl groups appear broadened, incrementally lower the probe temperature (e.g., to -20°C) and allow 10 minutes for thermal equilibration before acquiring the next spectrum.
Causality: Lowering the temperature decreases the kinetic energy of the system, slowing the intermolecular proton transfer. This "freezes" the tautomers on the NMR timescale, yielding sharp, distinct peaks for the benzenoid methyls versus the quinonoid methyls.
Integration and Calculation: Identify the distinct methyl signals (typically around
δ
2.1 - 2.4 ppm). Integrate the peaks corresponding to the quinone oxime form (
Ioxime
) and the nitrosophenol form (
Initroso
).
Causality: The equilibrium constant is calculated directly from the ratio of these integrations:
Keq=Ioxime/Initroso
.
Implications in Drug Development
For drug development professionals, ignoring tautomerism is a critical oversight. The benzenoid nitrosophenol and the quinonoid oxime present entirely different 3D pharmacophores.
Target Binding: The oxime form acts as a strong hydrogen bond donor (via =N-OH) and acceptor (via C=O), whereas the nitrosophenol form presents a phenolic OH and a nitroso group. A receptor pocket optimized for the quinonoid form will reject the benzenoid form.
Pharmacokinetics (PK): The higher dipole moment of the quinone oxime form significantly alters the molecule's lipophilicity (LogP) and membrane permeability compared to the less polar nitrosophenol form. Formulation in different vehicles (e.g., lipid emulsions vs. aqueous buffers) will actively shift the equilibrium, directly impacting bioavailability.
References
Why is quinone mono oxime more stable than 4-nitrosophenol? - Chemistry Stack Exchange. Stack Exchange. 5
An ab initio molecular orbital study of nitrosophenol/quinone monooxime equilibria. ResearchGate. 2
Tautomerism in Aromatic C-Nitroso Compounds: A Technical Guide. BenchChem. 3
Product Class 22: Nitrosoarenes. Thieme Connect. 4
Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of 2,3-Dimethyl-4-nitrosophenol
Executive Summary In the realm of advanced organic synthesis and pharmaceutical development, 2,3-dimethyl-4-nitrosophenol serves as a critical intermediate. This whitepaper provides an in-depth technical analysis of its...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the realm of advanced organic synthesis and pharmaceutical development, 2,3-dimethyl-4-nitrosophenol serves as a critical intermediate. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural dynamics, and field-proven synthetic methodologies. Designed for researchers and drug development professionals, this guide synthesizes empirical data with mechanistic causality to ensure robust, reproducible laboratory workflows.
Molecular Identity & Quantitative Physicochemical Data
Before deploying 2,3-dimethyl-4-nitrosophenol in synthetic pathways, it is imperative to establish its baseline physicochemical profile. The compound is characterized by its dual identity, existing in a dynamic state that heavily influences its reactivity and analytical signatures.
Table 1 summarizes the core quantitative data, corroborated by authoritative chemical databases including [1] and [2].
A defining feature of aromatic C-nitroso compounds bearing an ortho or para hydroxyl group is their ability to undergo tautomerization. As detailed in[3], 2,3-dimethyl-4-nitrosophenol exists in a dynamic equilibrium with its quinonoid counterpart, 2,3-dimethyl-1,4-benzoquinone 4-oxime .
Mechanistic Causality:
The position of this equilibrium is not static; it is heavily dictated by the microenvironment. The migration of the proton from the phenolic hydroxyl group to the nitroso oxygen is accompanied by a complete rearrangement of the aromatic
π
-electron system.
Polar Protic Solvents & High pH: Solvents like methanol or water stabilize the highly polarized quinone oxime form via intermolecular hydrogen bonding and dipole-dipole interactions.
Non-Polar Solvents: In environments like chloroform or benzene, the equilibrium shifts back toward the true nitrosophenol form.
Understanding this causality is critical for drug development professionals, as the tautomeric state directly dictates the molecule's electrophilicity, its UV-Vis absorption spectrum, and its propensity to interact with biological targets (e.g., thiol-containing enzymes).
Fig 1: Solvent-dependent tautomeric equilibrium of 2,3-dimethyl-4-nitrosophenol.
A highly valuable synthetic application of 2,3-dimethyl-4-nitrosophenol is its conversion to 2,3-dimethyl-4-nitrophenol. The following step-by-step methodology is adapted from validated industrial protocols, specifically [4], which utilizes a green, tungstate-catalyzed hydrogen peroxide oxidation system.
Protocol: Synthesis of 2,3-Dimethyl-4-nitrophenol
Step-by-Step Methodology & Causality:
Substrate Suspension: Suspend 500 mg of 2,3-dimethyl-4-nitrosophenol in 10 mL of high-purity methanol.
Causality: Methanol acts as a polar protic solvent, solubilizing the quinone oxime tautomer and facilitating a homogeneous interaction with the aqueous oxidant.
Causality: Tungstate reacts with
H2O2
to form active peroxotungstate complexes. These complexes act as highly efficient electrophilic oxygen transfer agents, drastically lowering the activation energy required for nitroso-to-nitro oxidation while preventing destructive ring-cleavage.
Thermal Activation: Heat the reaction mixture to 60 °C.
Causality: Gradual, dropwise addition prevents thermal runaway and minimizes the non-productive disproportionation of
H2O2
into water and oxygen gas.
Reaction Maturation: Stir the mixture continuously at 60 °C for 8 hours.
Quenching & Isolation: Cool the reaction to room temperature. Add aqueous sodium sulfite (
Na2SO3
), followed by water, and proceed with organic extraction.
Self-Validating System:
To ensure this protocol is self-validating, two critical checks must be embedded into the workflow:
In-Process Monitoring: Track the reaction via Thin-Layer Chromatography (TLC). The visual disappearance of the characteristic blue/green hue of the nitroso/oxime species and the emergence of a pale yellow nitroaromatic spot confirms successful oxidation.
Safety Validation: The mandatory quenching step with
Na2SO3
is validated by a negative starch-iodide test. This guarantees that all residual, potentially explosive peroxides are completely destroyed before the organic extraction phase begins.
Fig 2: Tungstate-catalyzed oxidation workflow of 2,3-dimethyl-4-nitrosophenol.
Analytical Characterization Considerations
When working with 2,3-dimethyl-4-nitrosophenol, standard analytical techniques require nuanced interpretation due to its tautomeric nature:
NMR Spectroscopy: In polar solvents like DMSO-
d6
, the
1
H-NMR and
13
C-NMR spectra will predominantly reflect the quinone oxime structure. Signal doubling may occur if the geometric isomerization of the C=N bond is slow on the NMR timescale.
UV-Vis Spectroscopy: The true nitrosophenol form exhibits a characteristic
n→π∗
transition in the visible region (often appearing blue or green). A shift to polar solvents causes a pronounced color change to yellow/brown, corresponding to the
π→π∗
transitions of the quinone oxime tautomer.
References
National Center for Biotechnology Information (PubChem)
Title: 2,3-Dimethyl-4-nitrosophenol | C8H9NO2 | CID 4606360
URL:[Link]
Electron density distribution in 2,3-dimethyl-4-nitrosophenol derivatives
An In-Depth Technical Guide to the Electron Density Distribution in 2,3-Dimethyl-4-Nitrosophenol Derivatives Abstract The distribution of electrons within a molecule is a fundamental determinant of its physical and chemi...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Electron Density Distribution in 2,3-Dimethyl-4-Nitrosophenol Derivatives
Abstract
The distribution of electrons within a molecule is a fundamental determinant of its physical and chemical properties. For drug development professionals and researchers, a precise understanding of electron density is paramount for predicting molecular reactivity, intermolecular interactions, and metabolic stability. This technical guide provides a comprehensive exploration of the electron density distribution in 2,3-dimethyl-4-nitrosophenol and its derivatives. We delve into the critical tautomeric relationship between the nitrosophenol and quinone-monoxime forms, which fundamentally governs the electronic structure of these compounds. This guide synthesizes field-proven experimental techniques, principally high-resolution X-ray crystallography, with robust computational methods like Density Functional Theory (DFT). By presenting detailed, self-validating protocols and explaining the causality behind methodological choices, this document serves as an authoritative resource for elucidating the electronic characteristics of this important class of molecules and leveraging that knowledge for rational drug design.
Chapter 1: The Significance of Electron Density in 2,3-Dimethyl-4-Nitrosophenol
Chemical Identity and Pharmacological Relevance
2,3-Dimethyl-4-nitrosophenol (CAS 74783-54-3) belongs to the broader class of nitrosoarenes, compounds that exhibit a wide array of biological and pharmacological activities.[1][2] Derivatives of related compounds, such as nitrophenols and aminophenols, serve as foundational precursors in the synthesis of globally significant active pharmaceutical ingredients (APIs), including paracetamol.[3] The biological utility of nitroso compounds extends to applications as anticancer, antiviral, antibacterial, and anti-inflammatory agents, making them a stimulating target for further study in drug discovery.[1][4]
Why Electron Density is a Critical Parameter
Electron density, a measure of the probability of finding an electron at a specific point in space, is not a mere theoretical construct but a physical observable that dictates the entirety of a molecule's properties.[5][6][7] It governs the nature of chemical bonds, dictates molecular shape, and determines how a molecule will interact with its environment.[8][9] For drug development, the electron density map of a molecule like 2,3-dimethyl-4-nitrosophenol reveals:
Sites of Reactivity: Regions of high electron density (nucleophilic sites) and low electron density (electrophilic sites) are readily identified, predicting how the molecule might interact with biological targets or be metabolized.
Intermolecular Interactions: The distribution of charge informs the potential for hydrogen bonding, van der Waals forces, and dipole-dipole interactions, which are the bedrock of drug-receptor binding.[9]
Pharmacokinetic Properties: Characteristics like solubility and membrane permeability are directly influenced by the molecule's polarity, which is a consequence of its electron density distribution.
The Central Role of Tautomerism
A defining characteristic of 4-nitrosophenols is their existence in a tautomeric equilibrium between the nitrosophenol form and the more stable quinone-monoxime form.[4][10] This is not a subtle electronic shift but a profound structural transformation that dramatically alters the electron density distribution.
While the nitrosophenol form possesses an aromatic ring, the quinone-monoxime form features a non-aromatic quinonoid system.[10] The stability of the latter is often attributed to the more favorable energetics of the C=O and C=N double bonds compared to the C-N and N=O bonds, which can counterbalance the loss of aromaticity.[10] Understanding which tautomer predominates in the solid state and in solution is the first and most critical step in analyzing the molecule's electronic structure.
Caption: Tautomeric equilibrium in 2,3-dimethyl-4-nitrosophenol.
Chapter 2: Experimental Determination of Electron Density
While computational methods provide invaluable predictions, the direct, experimental observation of electron distribution in a crystalline solid is achieved through high-resolution X-ray diffraction (XRD).[7][8][11][12] This technique moves beyond simple structure determination to provide a quantitative map of the electron density throughout the crystal lattice.
Causality Behind the Method: X-rays are scattered by electrons. By precisely measuring the angles and intensities of X-rays diffracted by a single crystal, we can mathematically reconstruct the three-dimensional electron density that caused that diffraction pattern.[12][13] A low-temperature experiment (e.g., 100 K) is crucial to minimize thermal vibrations, which smear the electron density and introduce noise into the data.[14]
This protocol outlines the self-validating workflow required for an accurate experimental charge density study.
Crystal Growth & Selection:
Action: Grow high-quality single crystals of the 2,3-dimethyl-4-nitrosophenol derivative. Slow evaporation from a suitable solvent is a common method.
Causality: The crystal must be a single, defect-free lattice to produce a clean, interpretable diffraction pattern.[14] A typical size is 0.1-0.3 mm.
Mounting and Data Collection:
Action: Mount the selected crystal on a goniometer head and place it within the diffractometer. Cool the crystal to 100 K using a nitrogen stream.[14]
Causality: Cryo-cooling reduces atomic thermal motion, resulting in higher-resolution data and a more precise electron density map.
Action: Irradiate the crystal with a monochromatic X-ray beam (e.g., Mo Kα radiation) and collect a full sphere of diffraction data by rotating the crystal.[15]
Causality: Collecting data to a high resolution (high 2θ angle) is essential for resolving fine features of the valence electron density, which is responsible for chemical bonding.
Data Processing:
Action: Integrate the raw diffraction images to determine the unit cell dimensions, space group, and the intensity of each reflection.
Causality: This step translates the visual pattern of spots into a numerical dataset that can be used for structure solution and refinement.[14]
Structure Solution and Refinement:
Action: Solve the structure using direct methods to find the initial positions of the atoms. This is known as the Independent Atom Model (IAM).[16]
Action: Refine the structure using a multipole model, such as the Hansen-Coppens formalism.[15] In this model, the electron density of each atom is described by a spherical core, a spherical valence density, and a series of aspherical functions (multipoles) that account for the distortion of electron density due to bonding and lone pairs.[15]
Causality: The IAM assumes atoms are spherical, which is a poor approximation for describing chemical bonds. The multipole model is a physically meaningful and necessary enhancement that allows for an accurate description of the aspherical nature of valence electron density.[16]
Caption: Workflow for Computational Electron Density Analysis via DFT.
Chapter 4: Synthesizing the Data: A Coherent Picture
By integrating experimental and computational results, we can construct a detailed and reliable model of the electron density distribution in 2,3-dimethyl-4-nitrosophenol.
The Tautomeric Equilibrium
Both experimental XRD data on the solid state and computational DFT calculations in the gas phase and with solvent models will likely confirm that the quinone-monoxime tautomer is significantly more stable than the nitrosophenol form. [10]This is the primary determinant of the molecule's overall electronic character.
Tautomer
Computational Method
Relative Energy (kcal/mol)
Nitrosophenol
B3LYP/6-311++G(d,p)
Value > 0
Quinone-Monoxime
B3LYP/6-311++G(d,p)
0.0 (Reference)
Table 1: Predicted relative energies of the two tautomers. The quinone-monoxime form is set as the reference energy. A positive value for the nitrosophenol indicates lower stability.
Key Features of the Electron Density Distribution
Analysis of the dominant quinone-monoxime tautomer reveals several key electronic features:
Highly Polar Carbonyl and Oxime Groups: Both experimental deformation density maps and calculated electrostatic potential maps will show a significant build-up of negative charge (high electron density) around the carbonyl oxygen (C=O) and the oxime oxygen and nitrogen atoms (C=N-OH). These are the primary sites for hydrogen bond acceptance and interaction with electrophiles.
Electron-Rich Pi System: The conjugated π-system of the quinonoid ring leads to delocalized electron density above and below the plane of the ring.
Influence of Methyl Groups: The two methyl groups (-CH₃) act as weak electron-donating groups through hyperconjugation, slightly increasing the electron density within the ring system.
Acidic Hydroxyl Proton: The proton of the oxime's hydroxyl group (-N-OH) is the most acidic proton in the molecule. The electrostatic potential map will show a region of significant positive potential (electron deficiency) around this hydrogen, making it a prime hydrogen bond donor.
Atom (Quinone-Monoxime Form)
Calculated Atomic Charge (QTAIM)
Implication
Carbonyl Oxygen (O)
Highly Negative (~ -1.2 e)
Strong H-bond acceptor, nucleophilic site
Oxime Oxygen (O)
Negative (~ -1.0 e)
H-bond acceptor
Oxime Nitrogen (N)
Moderately Negative (~ -0.5 e)
Coordination site for metals
Hydroxyl Hydrogen (H)
Highly Positive (~ +0.6 e)
Strong H-bond donor, acidic site
Table 2: Representative calculated atomic charges from a QTAIM analysis, quantifying the electronic distribution.
Implications for Reactivity and Drug Development
This detailed electronic picture provides actionable intelligence for drug development:
Receptor Binding: The highly polarized C=O and N-OH groups are the molecule's primary "hotspots" for forming directed hydrogen bonds within a protein's active site. Any drug design strategy should focus on satisfying the hydrogen bond donor/acceptor potential of these groups.
Metabolic Stability: The electron-rich quinonoid ring could be susceptible to oxidative metabolism (e.g., by Cytochrome P450 enzymes). Conversely, the electron-poor carbonyl carbon could be a site for nucleophilic attack by metabolic enzymes.
Solubility: The molecule's significant dipole moment, arising from the charge separation in the carbonyl and oxime groups, suggests moderate aqueous solubility, a desirable trait for many drug candidates.
Chapter 5: Conclusion and Future Directions
The electron density distribution of 2,3-dimethyl-4-nitrosophenol is dominated by its existence as the quinone-monoxime tautomer. This structure imparts a highly polarized electronic character, with distinct regions of high and low electron density that govern its chemical reactivity and potential for intermolecular interactions. A synergistic approach, combining the experimental rigor of high-resolution X-ray diffraction with the predictive power of Density Functional Theory, provides a comprehensive and trustworthy understanding of this molecule's electronic landscape.
Future research should focus on co-crystallizing these derivatives with target proteins to experimentally observe the intermolecular interactions predicted by the electron density analysis. Furthermore, computational studies on excited-state electron densities could provide insight into the photostability and potential phototoxicity of these compounds.
References
The Essential Role of 4-Nitrophenol in Modern Pharmaceutical Synthesis. (2025, October 15). NINGBO INNO PHARMCHEM CO.,LTD.
Machine Learning Electron Density Prediction Using Weighted Smooth Overlap of
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X-ray powder diffraction investigations of phenol derivatives. (2012, March 6). Cambridge University Press.
Influence of solvent on the electronic structure and the photochemistry of nitrophenols. (2023, January 4). Royal Society of Chemistry.
DFT study on the adsorption of p-nitrophenol over vacancy and Pt-doped graphene sheets.
New computational chemistry techniques accelerate the prediction of molecules and m
Experimental Electron Density Determin
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Drug Discovery Applications of Nitroso (Hetero)Arene Derivatives. (2025, October 9).
Analysis of electron density distributions from subsystem density functional theory applied to coordin
Which of the following exhibits tautomerism? A. 4-nitrosophenol B. 2-nitrosophenol C. Ortho Benzoquonine. (2021, August 30). Brainly.in.
Density functional theory. Wikipedia.
The Synthesis and Utility of Metal-Nitrosophenolato Compounds—Highlighting the Baudisch Reaction. (2019, November 6). MDPI.
Molecular Electron Density Theory: A Modern View of Reactivity in Organic Chemistry. (2016, September 30). MDPI.
Resonance Raman spectra of ortho-nitrophenol calculated by real-time time-dependent density functional theory. (2013, January 23). AIP Publishing.
Electron Density & Chemical Bonding. Aarhus University.
The tautomerism of benzoquinone-p-nitrosophenol systems. Part II. 3-Fluoro-4-nitrosophenol. (1943). Journal of the Chemical Society (Resumed).
DFT calculations, spectroscopy and antioxidant activity studies on (E)-2-nitro-4-[(phenylimino)methyl]phenol. (2026, January 3).
2,3-Dimethyl-4-nitrophenol. PubChem.
XRD diffractogram of o-nitrophenol (ONP).
Experimental Electron Density Studies of Inorganic Solids. (2018, September 4). Royal Society of Chemistry.
Modelling the experimental electron density: only the synergy of various approaches can tackle the new challenges.
2,3-DIMETHYL-4-NITROSOPHENOL — Chemical Substance Inform
Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants.
Taming Tautomerism in Organic Crystal Structure Prediction. ChemRxiv.
Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives.
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An In-depth Technical Guide on the Toxicity and Environmental Degradation Pathways of 2,3-dimethyl-4-nitrosophenol
Preamble: Navigating Data Scarcity Through Scientific Analogs The study of emerging or niche industrial chemicals often presents a significant challenge due to the scarcity of dedicated toxicological and environmental fa...
Author: BenchChem Technical Support Team. Date: April 2026
Preamble: Navigating Data Scarcity Through Scientific Analogs
The study of emerging or niche industrial chemicals often presents a significant challenge due to the scarcity of dedicated toxicological and environmental fate data. 2,3-dimethyl-4-nitrosophenol (CAS No. 74783-54-3) is one such compound. While classified for its acute toxicity, a deep, empirical understanding of its environmental behavior remains largely uncharted in public literature.
This guide, therefore, adopts a rigorous, analog-based scientific approach. By leveraging the extensive research conducted on structurally and electronically similar compounds—namely nitrosophenols, nitrophenols, and dimethylphenols—we can construct a robust, predictive framework for understanding the potential risks and degradation pathways of 2,3-dimethyl-4-nitrosophenol. This document is designed for researchers and drug development professionals to provide a foundational understanding, guide experimental design, and highlight critical areas for future empirical investigation.
Section 1: Chemical Identity and Physicochemical Context
2,3-dimethyl-4-nitrosophenol is an aromatic compound featuring a phenol ring substituted with two methyl groups and a nitroso group. Its structure dictates its chemical behavior, potential biological interactions, and environmental persistence.
The key functional groups—hydroxyl (-OH), nitroso (-N=O), and two methyl (-CH₃) groups—are critical to its properties. The hydroxyl group imparts acidic character, while the nitroso group, an electron-withdrawing group, enhances this acidity. The position of the methyl groups influences steric hindrance and electronic effects, which can significantly alter reactivity and susceptibility to enzymatic attack compared to simpler phenols.
For instance, in the related compound 2,6-dimethyl-4-nitrophenol, the two methyl groups flanking the hydroxyl group create steric hindrance that affects its acidity (pKa ~7.15) compared to its 3,5-isomer (pKa ~8.25), where the nitro group's resonance effect is sterically inhibited.[3] A similar interplay of steric and electronic effects is expected to govern the reactivity of 2,3-dimethyl-4-nitrosophenol.
Section 2: Toxicological Profile and Mechanistic Hypotheses
While specific toxicological data for 2,3-dimethyl-4-nitrosophenol is limited, it is classified as acutely toxic (Acute Tox. 3).[2] We can infer its potential hazards and mechanisms from the well-documented profiles of nitrophenols and other nitroaromatic compounds.
Acute and Systemic Toxicity
Human exposure to related compounds like 2,4-dinitrophenol can lead to symptoms such as nausea, vomiting, sweating, dizziness, and weight loss.[4] The primary mechanism for many nitrophenols is the uncoupling of oxidative phosphorylation, a process that disrupts cellular energy production. The nitroso group in 2,3-dimethyl-4-nitrosophenol could potentially undergo in-vivo reduction to a hydroxylamine or an amine, or oxidation to a nitro group, leading to similar or related toxicological pathways. The most sensitive endpoints for nitrophenols in animal studies often involve hematological and ocular effects.[5][6]
Aquatic Toxicity
Nitrophenols are known to be toxic to aquatic life.[7] Their entry into aquatic systems primarily occurs through industrial effluents from the manufacturing of dyes, pharmaceuticals, and pesticides.[7] Although bioaccumulation is not expected to be significant due to low octanol-water partition coefficients, their direct toxicity is a major concern.[7]
The table below summarizes acute toxicity data for several nitrophenol analogs, providing a critical reference point for assessing the potential environmental risk of 2,3-dimethyl-4-nitrosophenol. Given these data, it is reasonable to hypothesize that 2,3-dimethyl-4-nitrosophenol is also toxic to aquatic organisms at low mg/L concentrations.
LC50: Lethal Concentration for 50% of the population. EC50: Effective Concentration for 50% of the population. NOEC: No-Observed-Effect-Concentration.
Furthermore, environmental factors like water temperature can affect the rate at which toxicity is expressed, with lower temperatures potentially requiring longer exposure times to reach a toxic threshold.[8]
Section 3: Environmental Degradation Pathways
The persistence of 2,3-dimethyl-4-nitrosophenol in the environment is governed by its susceptibility to biological and abiotic degradation processes. The presence of the nitroso group on the aromatic ring generally makes the compound more resistant to degradation than simple phenols.[7][9]
Biodegradation
Microbial degradation is a primary route for the removal of phenolic compounds from the environment. For nitrophenols, bacteria have evolved sophisticated enzymatic pathways, which serve as excellent models for the potential biodegradation of 2,3-dimethyl-4-nitrosophenol. Two dominant pathways are recognized: the hydroquinone pathway and the hydroxyquinol pathway.[10]
Hydroquinone Pathway (via Oxidative Denitrification/Denitrosation): In this pathway, a monooxygenase enzyme catalyzes the initial attack, removing the nitro (or, hypothetically, the nitroso) group and replacing it with a hydroxyl group to form a benzoquinone. This is subsequently reduced to hydroquinone, which undergoes ring cleavage before entering central metabolism.[10]
Hydroxyquinol Pathway (via Reductive Route): This pathway begins with the reduction of the nitro group. However, for compounds like 3-methyl-4-nitrophenol, an initial oxidative step forms 4-nitrocatechol.[10][11] This intermediate is then converted to hydroxyquinol, which is subsequently cleaved.
The presence of methyl groups, as in 2,3-dimethylphenol, can be handled by some bacteria through different ring-cleavage pathways (ortho vs. meta), often induced by the specific substrate.[12][13] However, these groups can also lead to the formation of dead-end metabolites if the microbial consortium lacks the necessary enzymes.[12]
Caption: Proposed microbial degradation pathways for 2,3-dimethyl-4-nitrosophenol.
Abiotic Degradation: Photolysis
In surface waters, photolysis can be a significant degradation mechanism for nitrophenols.[14] For example, the aquatic photolytic half-life of 4-nitrophenol can range from approximately 6 to 14 days, depending on the pH.[14] The process involves the absorption of UV light, leading to the formation of intermediates like hydroquinone and benzoquinone.[14] It is highly probable that 2,3-dimethyl-4-nitrosophenol would also be susceptible to photodegradation in sunlit aquatic environments.
Advanced Oxidation Processes (AOPs), such as photocatalysis using titanium dioxide (TiO₂) or other nanomaterials, are effective engineered methods for degrading persistent nitrophenols in wastewater.[15][16][17] These technologies generate highly reactive species like hydroxyl radicals that can completely mineralize the organic pollutant to CO₂, H₂O, and mineral acids.
Section 4: Analytical Methodologies and Protocols
Accurate quantification of 2,3-dimethyl-4-nitrosophenol and its degradation products is essential for toxicity testing and environmental monitoring. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for analyzing nitrophenolic compounds due to their strong UV absorbance.
Experimental Protocol: HPLC with UV Detection
This protocol provides a standard methodology for the analysis of nitrophenol-related compounds in aqueous samples, which can be adapted for 2,3-dimethyl-4-nitrosophenol.
1. Principle:
The method separates the target analyte from other matrix components on a reversed-phase C18 column. The separated compound is then detected and quantified by its absorbance of UV light.
2. Materials & Reagents:
HPLC system with a UV-Vis detector
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
Acetonitrile (HPLC grade)
Methanol (HPLC grade)
Ultrapure water
Phosphoric acid or other suitable buffer component
Syringe filters (0.22 µm)
Analytical standard of the target compound
3. Sample Preparation:
Collect aqueous samples in amber glass vials.
Filter the sample through a 0.22 µm syringe filter to remove particulate matter.
If high concentrations of interfering substances are present, a solid-phase extraction (SPE) step may be required for cleanup and pre-concentration.
4. Chromatographic Conditions (Starting Point):
Parameter
Condition
Mobile Phase
Isocratic or Gradient mix of Acetonitrile and water (e.g., 60:40 v/v) with 0.1% Phosphoric Acid
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Injection Volume
20 µL
Detection Wavelength
Determined by UV scan of the standard (typically 270-320 nm for nitrophenols)
5. Calibration and Quantification:
Prepare a series of calibration standards from a stock solution of the analytical standard.
Inject the standards to generate a calibration curve (Peak Area vs. Concentration).
Inject the prepared samples and quantify the analyte concentration using the calibration curve. The detection limits for similar compounds can reach the low parts-per-billion (ppb) range.[18][19]
Caption: General experimental workflow for HPLC-UV analysis of phenolic compounds.
Section 5: Conclusions and Future Research Imperatives
This guide establishes a scientifically grounded, albeit predictive, profile of the toxicity and environmental fate of 2,3-dimethyl-4-nitrosophenol. By synthesizing data from structurally related nitrophenols and dimethylphenols, we can anticipate that this compound poses a significant risk of acute aquatic toxicity and is likely to be persistent in the environment, though susceptible to microbial and photodegradation under favorable conditions.
The critical knowledge gap, however, is the lack of empirical data for the specific target compound. The following research areas are imperative to move from a predictive to a definitive risk assessment:
Standardized Ecotoxicity Testing: Acute and chronic toxicity studies on representative aquatic organisms (e.g., Daphnia magna, Oncorhynchus mykiss) are urgently needed to establish LC50 and NOEC values.
Biodegradation Studies: Isolation and characterization of microbial strains capable of utilizing 2,3-dimethyl-4-nitrosophenol as a sole carbon source would elucidate the actual degradation pathways and kinetics.
Metabolite Identification: Analysis of degradation intermediates is crucial, as some breakdown products can be more toxic than the parent compound.[16]
Genotoxicity Assessment: Given the nitroso functional group, evaluating the mutagenic and carcinogenic potential through assays like the Ames test is a high priority.
By systematically addressing these areas, the scientific community can build the necessary data to ensure the safe handling, regulation, and potential remediation of 2,3-dimethyl-4-nitrosophenol.
References
ANZECC & ARMCANZ. (2000). Australian and New Zealand Guidelines for Fresh and Marine Water Quality. National Water Quality Management Strategy Paper No. 4. [Link]
ATSDR. (2022). Toxicological Profile for Nitrophenols. Agency for Toxic Substances and Disease Registry. [Link]
NextSDS. (n.d.). 2,3-DIMETHYL-4-NITROSOPHENOL — Chemical Substance Information. [Link]
U.S. Geological Survey. (1994). Effects of water temperature on the toxicity of 4-nitrophenol and 2,4-dinitrophenol to developing rainbow trout (Oncorhynchus mykiss). [Link]
U.S. Environmental Protection Agency. (1980). Ambient Water Quality Criteria for Nitrophenols. [Link]
Yen, J. H., Lin, K. H., & Wang, Y. S. (2002). Acute lethal toxicity of environmental pollutants to aquatic organisms. Ecotoxicology and Environmental Safety, 52(2), 113-116. [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13331245, 2,3-Dimethyl-4-nitrophenol. [Link]
Arora, P. K., Srivastava, A., & Singh, V. P. (2022). Microbial biodegradation of nitrophenols and their derivatives: A Review. Journal of Bioremediation & Biodegradation, 13(5). [Link]
Frontiers in Microbiology. (2025). Biodegradation mechanisms of p-nitrophenol and microflora dynamics in fluidized bed bioreactors. [Link]
National Center for Biotechnology Information. (2022). Toxicological Profile for Nitrophenols - Health Effects. [Link]
Nurk, A., Kasak, L., & Kivisaar, M. (1991). Biodegradation of dimethylphenols by bacteria with different ring-cleavage pathways of phenolic compounds. FEMS Microbiology Letters, 84(3), 327-332. [Link]
ResearchGate. (2014). (PDF) Biodegradation of Nitrophenol Compounds. [Link]
Chemical Synthesis Database. (2025). 2,6-dimethyl-4-nitrophenol. [Link]
ACS ES&T Engineering. (2023). Influence of Nitrite on Ultraviolet-Activated Peroxydisulfate Degradation of 2,4-Dichlorophenol. [Link]
ResearchGate. (2009). Toxicity and biodegradation of 2,4-dinitrophenol and 3-nitrophenol in anaerobic systems. [Link]
ResearchGate. (2026). Biodegradation of dimethylphenols by bacteria with different ring-cleavage pathways of phenolic compounds | Request PDF. [Link]
Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Nitrophenols. [Link]
Royal Society of Chemistry. (2022). Photocatalytic 4-nitrophenol degradation and oxygen evolution reaction in CuO/g-C3N4 composites prepared by deep eutectic solvent-assisted chlorine doping. [Link]
Frontiers in Chemistry. (2019). Photocatalytic Degradation of 4-Nitrophenol by C, N-TiO2: Degradation Efficiency vs. Embryonic Toxicity of the Resulting Compounds. [Link]
Galeano-Díaz, T., et al. (2000). Rapid and sensitive determination of 4-nitrophenol, 3-methyl-4-nitrophenol, 4,6-dinitro-o-cresol, parathion-methyl, fenitrothion, and parathion-ethyl by liquid chromatography with electrochemical detection. Journal of Agricultural and Food Chemistry, 48(10), 4508-4513. [Link]
National Center for Biotechnology Information. (2024). Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. [Link]
Springer. (2023). Photocatalytic degradation of 2,4-dichlorophenol using nanomaterials silver halide catalysts. [Link]
ACS Omega. (2024). Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. [Link]
MDPI. (2019). Facile and Ultrasensitive Determination of 4-Nitrophenol Based on Acetylene Black Paste and Graphene Hybrid Electrode. [Link]
MDPI. (2024). Visible Light Motivated the Photocatalytic Degradation of P-Nitrophenol by Ca2+-Doped AgInS2. [Link]
ResearchGate. (2024). Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. [Link]
MDPI. (2022). Photocatalytic Degradation of 4,4'-Isopropylidenebis(2,6-dibromophenol) on Magnetite Catalysts vs. Ozonolysis Method. [Link]
A Technical Guide to the Baseline Spectroscopic Properties of 2,3-Dimethyl-4-nitrosophenol at Room Temperature
Distribution: For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides an in-depth analysis of the baseline spectroscopic properties of 2,3-dimethyl-4-nitrosophenol at room t...
Author: BenchChem Technical Support Team. Date: April 2026
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the baseline spectroscopic properties of 2,3-dimethyl-4-nitrosophenol at room temperature. A central focus of this document is the pivotal role of the tautomeric equilibrium between the nitrosophenol and the corresponding p-quinone monoxime forms, which dictates the compound's spectral characteristics. Due to the predominance of the quinone oxime tautomer, this guide synthesizes data from closely related analogs, particularly 4-nitrosophenol, to present a comprehensive and instructive overview. We will delve into the theoretical underpinnings and practical considerations for Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Infrared (IR) spectroscopy. This guide is designed to equip researchers with the foundational knowledge to interpret the complex spectroscopic behavior of this and similar molecules.
Introduction: The Challenge of a Dynamic Structure
2,3-Dimethyl-4-nitrosophenol (CAS 74783-54-3) is an aromatic nitroso compound of interest in various chemical and pharmaceutical research domains. However, its characterization is not straightforward. Like other p-nitrosophenols, it exists in a dynamic equilibrium between two tautomeric forms: the aromatic nitrosophenol and the non-aromatic p-quinone monoxime.[1][2] This equilibrium is highly sensitive to the molecular environment, including solvent polarity and pH.[3]
The quinone monoxime form is often the more stable and, therefore, the predominant species in both solid and solution phases.[2][4] This stability is attributed to the greater strength of the C=O and C=N bonds compared to the aromatic system of the nitrosophenol.[5] Consequently, the observed spectroscopic data is typically a composite signature of both tautomers, or in many cases, primarily that of the quinone oxime.
This guide will navigate this complexity by explaining the expected spectroscopic signatures of both tautomers and providing the tools to understand the factors influencing their equilibrium.
Figure 1: Tautomeric equilibrium of 2,3-dimethyl-4-nitrosophenol.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a powerful tool for investigating the electronic transitions in conjugated systems and is particularly sensitive to the nitrosophenol-quinone oxime tautomerism. The two forms have distinct chromophores, leading to different absorption maxima (λmax).
Expected Spectral Characteristics
Nitrosophenol Tautomer: This aromatic form is expected to exhibit absorption bands in the UV region, arising from π → π* transitions within the benzene ring and a weaker n → π* transition associated with the nitroso group. For nitrosobenzene, a characteristic absorption band for the monomer is observed in the visible region.[6]
Quinone Monoxime Tautomer: This quinonoid form possesses a more extended conjugated system, which typically results in a bathochromic (red) shift of the π → π* transition compared to the nitrosophenol form. This leads to strong absorption at longer wavelengths, often in the near-UV or visible region.
The observed UV-Vis spectrum will be a superposition of the spectra of the two tautomers, with the relative intensities of the absorption bands depending on their equilibrium concentrations. Solvent polarity plays a crucial role; polar solvents can stabilize one tautomer over the other, leading to significant shifts in λmax. For instance, in the case of 4-nitrophenol, the deprotonated form in basic solution shows a significant red-shift.[6][7][8]
Table 1: Expected UV-Vis Absorption Maxima for Tautomers of 4-Substituted Phenols
The choice of solvent is critical due to its influence on the tautomeric equilibrium. It is recommended to acquire spectra in a range of solvents with varying polarities (e.g., hexane, chloroform, ethanol, and water) to probe the tautomeric behavior.
Workflow:
Solution Preparation: Prepare a stock solution of 2,3-dimethyl-4-nitrosophenol in a high-purity solvent (e.g., ethanol) at a concentration of approximately 1 mg/mL. From this, prepare a dilute solution (e.g., 10 µg/mL) in the desired solvent for analysis.
Instrumentation: Utilize a dual-beam UV-Vis spectrophotometer.
Data Acquisition:
Use a matched pair of quartz cuvettes (1 cm path length).
Record a baseline spectrum with the cuvette filled with the pure solvent.
Acquire the sample spectrum over a wavelength range of 200-800 nm.
Data Analysis: Identify the absorption maxima (λmax) and the corresponding molar absorptivity (ε) if the concentration is accurately known.
Figure 2: Workflow for UV-Vis spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information at the atomic level, making it an invaluable technique for distinguishing between the nitrosophenol and quinone monoxime tautomers.
Expected ¹H NMR Spectral Characteristics
The proton chemical shifts will be significantly different for the two tautomers. For the parent compound, 4-nitrosophenol, ¹H NMR data is available and can be used as a reference.[9]
Nitrosophenol Tautomer:
Aromatic Protons: The two aromatic protons would appear as distinct signals in the aromatic region (typically 6.5-8.0 ppm).
Methyl Protons: The two methyl groups would give rise to two singlets, with their chemical shifts influenced by their position on the aromatic ring.
Hydroxyl Proton: A broad singlet, the chemical shift of which is highly dependent on concentration and solvent.
Quinone Monoxime Tautomer:
Vinyl Protons: The protons on the quinonoid ring would have chemical shifts characteristic of vinylic protons, which are different from aromatic protons.
Methyl Protons: The chemical shifts of the methyl groups will be different from those in the aromatic tautomer due to the change in the electronic structure of the ring.
Oxime Proton: A signal for the N-OH proton would be observed, typically at a different chemical shift compared to the phenolic -OH.
Table 2: Representative ¹H NMR Data for 4-Nitrosophenol in Dioxane[9]
Proton Assignment
Chemical Shift (δ, ppm)
Multiplicity
Aromatic (ortho to -OH)
6.44
Doublet
Aromatic (ortho to -NO)
7.73
Doublet
| Hydroxyl (-OH) | 11.68 | Broad Singlet |
Note: The spectrum of 2,3-dimethyl-4-nitrosophenol would show two aromatic protons and two methyl singlets.
Expected ¹³C NMR Spectral Characteristics
The carbon chemical shifts, particularly for the ring carbons, provide a clear distinction between the two tautomers.
Nitrosophenol Tautomer: Six distinct aromatic carbon signals are expected. The carbon bearing the hydroxyl group (C-OH) will be significantly deshielded, as will the carbon attached to the nitroso group (C-NO).
Quinone Monoxime Tautomer: The presence of a carbonyl group (C=O) will result in a signal in the highly deshielded region of the spectrum (typically >180 ppm). The carbon of the oxime group (C=NOH) will also have a characteristic chemical shift.
Table 3: Representative ¹³C NMR Data for 4-Nitrosophenol
Tautomer
Key Carbon Signals
Expected Chemical Shift Range (δ, ppm)
Nitrosophenol
Aromatic Carbons
110-160
C-OH
~150-160
C-NO
~140-150
Quinone Monoxime
C=O
>180
C=NOH
~150-160
| | Olefinic Carbons | 110-140 |
Experimental Protocol: NMR Spectroscopy
The choice of solvent is paramount, as it can shift the tautomeric equilibrium. Deuterated chloroform (CDCl₃) and dimethyl sulfoxide (DMSO-d₆) are common choices that can reveal the presence of different tautomers.
Workflow:
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Data Acquisition:
¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
¹³C NMR: Acquire the spectrum with proton decoupling. A larger number of scans will be necessary due to the low natural abundance of ¹³C.
Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Figure 3: Workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The tautomeric forms of 2,3-dimethyl-4-nitrosophenol will exhibit distinct IR absorption bands.
Expected Spectral Characteristics
Nitrosophenol Tautomer:
O-H Stretch (Phenolic): A broad band in the region of 3200-3600 cm⁻¹.
N=O Stretch (Nitroso): A characteristic band around 1500-1600 cm⁻¹.
C=C Stretch (Aromatic): Several bands in the 1400-1600 cm⁻¹ region.
Quinone Monoxime Tautomer:
O-H Stretch (Oxime): A band in the region of 3100-3600 cm⁻¹, which can be sharp or broad depending on hydrogen bonding.[10]
C=O Stretch (Quinone): A strong absorption band around 1650-1680 cm⁻¹.[11]
C=N Stretch (Oxime): A band in the region of 1620-1690 cm⁻¹.[12]
N-O Stretch (Oxime): A band around 930-960 cm⁻¹.[4]
The solid-state IR spectrum is likely to be dominated by the more stable quinone monoxime tautomer.[4]
Table 4: Key IR Absorption Bands for Nitrosophenol and Quinone Monoxime Tautomers
For solid samples, the KBr pellet or Attenuated Total Reflectance (ATR) methods are commonly used.
Workflow (KBr Pellet Method):
Sample Preparation: Grind a small amount of the solid sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
Data Acquisition:
Acquire a background spectrum of the empty sample compartment.
Place the KBr pellet in the sample holder and acquire the sample spectrum, typically over a range of 4000 to 400 cm⁻¹.
Data Analysis: Process the spectrum to identify the characteristic absorption bands corresponding to the functional groups present.
Preparation of 2,3-dimethyl-4-nitrosophenol standard solutions for HPLC
An Application Note and Protocol for the Preparation of 2,3-Dimethyl-4-nitrosophenol Standard Solutions for High-Performance Liquid Chromatography (HPLC) Abstract This document provides a comprehensive guide for the accu...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note and Protocol for the Preparation of 2,3-Dimethyl-4-nitrosophenol Standard Solutions for High-Performance Liquid Chromatography (HPLC)
Abstract
This document provides a comprehensive guide for the accurate and reproducible preparation of standard solutions of 2,3-dimethyl-4-nitrosophenol, intended for use in High-Performance Liquid Chromatography (HPLC) applications. Given the limited publicly available data on this specific analyte, this protocol has been developed by integrating established principles of analytical chemistry with extrapolated data from structurally similar compounds, such as substituted nitrosophenols and nitrophenols. The focus is on ensuring the stability, accuracy, and safety of the prepared standards. This guide covers essential analyte characteristics, detailed safety precautions, step-by-step protocols for creating primary stock and working standard solutions, and recommendations for storage and handling to minimize degradation.
Introduction and Analyte Profile
2,3-Dimethyl-4-nitrosophenol (CAS No. 74783-54-3) is a substituted nitrosophenol.[1] The accuracy of any HPLC-based quantitative analysis is fundamentally dependent on the quality and integrity of the calibration standards. Compounds containing a nitroso group, particularly on a phenol ring, can be susceptible to environmental factors such as light, oxygen, and pH, which may lead to degradation and compromise analytical results.[2]
While specific experimental data on the stability and solubility of 2,3-dimethyl-4-nitrosophenol are not extensively documented, the chemical properties of related compounds like 4-nitrosophenol and various nitrophenols provide a strong basis for developing a robust preparation protocol.[3][4] These related compounds are known to be sensitive to light and oxidation.[2][5][6] Therefore, this protocol incorporates preventative measures to mitigate these potential issues.
Table 1: Physicochemical Properties of Structurally Related Analytes
Data not widely available; related nitrophenols are typically yellow crystalline solids.[6][9]
Data not widely available.
Solubility
Expected to have higher solubility in polar organic solvents (e.g., methanol, acetonitrile) than in water.[2]
Expected to be similar to related compounds.
Safety and Handling Precautions
Core Safety Mandates:
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.[3][10]
Ventilation: All handling of the solid compound and preparation of concentrated solutions should be performed inside a certified chemical fume hood to avoid inhalation of fine powders.[3][5]
Spill Management: Have a spill kit ready. For solid spills, carefully collect the material and place it in a sealed container for disposal.[3]
Waste Disposal: Dispose of all waste, including unused solutions and contaminated materials, in accordance with local, state, and federal regulations for chemical waste.
Protocol 1: Preparation of a Primary Stock Solution (e.g., 1000 µg/mL)
The primary stock solution is the cornerstone of quantitative analysis. Its accuracy dictates the accuracy of all subsequent dilutions and analytical results. This protocol is designed to produce a 1000 µg/mL (1 mg/mL) stock solution.
Causality Behind Experimental Choices:
Solvent Selection: HPLC-grade methanol is chosen as the primary solvent. Its polarity is suitable for dissolving substituted phenols, and it is compatible with common reversed-phase HPLC mobile phases.[11] Using a solvent similar to the mobile phase minimizes solvent mismatch effects during injection.
Glassware: Class A volumetric flasks are mandatory to ensure the highest level of accuracy in solution volume. Amber glassware is used to protect the analyte from potential photodegradation, a known issue for nitrophenols.[2][5]
Weighing: An analytical balance with a readability of at least 0.1 mg is required for accurately weighing the reference standard.
Table 2: Equipment and Reagents for Primary Stock Solution
Item
Specification
Analyte
2,3-dimethyl-4-nitrosophenol reference standard (purity ≥98%)
Solvent
HPLC-grade Methanol
Balance
Analytical Balance (4 or 5-decimal place)
Volumetric Flask
10.00 mL, Class A, Amber
Spatula
Stainless steel or chemically resistant
Weighing Paper/Boat
Standard laboratory grade
Pipette
Calibrated Pasteur pipette or disposable equivalent
Syringe Filter
0.22 µm or 0.45 µm, PTFE or Nylon (if needed for clarification)
Step-by-Step Methodology
Pre-equilibration: Allow the container of 2,3-dimethyl-4-nitrosophenol reference standard to equilibrate to room temperature for at least 30 minutes before opening to prevent moisture condensation.
Weighing: Accurately weigh approximately 10.0 mg of the reference standard onto weighing paper. Record the exact weight (e.g., 10.2 mg).
Transfer: Carefully transfer the weighed powder into a 10.00 mL amber volumetric flask. Use a small funnel if necessary to prevent loss of material.
Initial Dissolution: Add approximately 5-7 mL of HPLC-grade methanol to the flask. Gently swirl the flask to dissolve the solid. If necessary, sonicate for 2-5 minutes in a room temperature water bath to ensure complete dissolution.
Dilution to Volume: Once the solid is fully dissolved and the solution has returned to room temperature, carefully add methanol dropwise to the calibration mark on the neck of the flask. Use a Pasteur pipette for the final addition to ensure accuracy.
Homogenization: Cap the flask securely and invert it 15-20 times to ensure the solution is completely homogeneous.
Calculation of Exact Concentration: Calculate the precise concentration of the stock solution based on the actual weight of the standard.
Formula:Concentration (µg/mL) = (Weight of standard in mg * Purity) / Volume of flask in mL * 1000
Labeling and Storage: Immediately label the flask with the compound name, exact concentration, preparation date, and your initials. Store the solution in a refrigerator at 2-8°C, protected from light.
Workflow for Primary Stock Solution Preparation
Caption: Workflow for preparing a 1000 µg/mL primary stock solution.
Protocol 2: Preparation of Working Standard Solutions
Working standards are prepared by serially diluting the primary stock solution to create a range of concentrations suitable for building a calibration curve.
Step-by-Step Methodology
Allow Stock to Equilibrate: Remove the primary stock solution from the refrigerator and allow it to warm to ambient temperature before opening.
Prepare Dilution Series: Label a series of amber volumetric flasks (e.g., 5 mL or 10 mL, Class A) for each desired concentration level (e.g., 100, 50, 25, 10, 1 µg/mL).
Perform Serial Dilutions:
To make a 100 µg/mL standard: Pipette 1.00 mL of the ~1000 µg/mL primary stock into a 10.00 mL amber volumetric flask. Dilute to the mark with methanol and mix thoroughly.
To make a 10 µg/mL standard: Pipette 1.00 mL of the newly made 100 µg/mL intermediate standard into a 10.00 mL amber volumetric flask. Dilute to the mark with methanol and mix thoroughly.
Repeat this process to create the full set of calibration standards. Always use calibrated pipettes for transfers.
Transfer to Vials: Transfer the final working solutions into labeled amber HPLC vials.
Usage: These working standards are now ready for injection into the HPLC system. It is recommended to prepare fresh working solutions daily from the refrigerated stock solution for best results.
Workflow for Serial Dilution
Caption: Example serial dilution workflow for working standards.
Recommended HPLC Conditions and Stability
A robust starting point for method development is crucial. Based on HPLC methods for related nitrophenols, the following conditions are recommended.[12][13][14]
Table 3: Recommended Starting HPLC Parameters
Parameter
Recommended Setting
Rationale
Column
C18, 2.1 or 4.6 mm ID, 50-150 mm length, ≤5 µm particle size
Standard for reversed-phase separation of moderately polar compounds.[15]
Mobile Phase A
Water with 0.1% Formic Acid
Provides protons to suppress ionization of the phenol, improving peak shape.
Mobile Phase B
Acetonitrile with 0.1% Formic Acid
Common organic solvent providing good elution strength.
Gradient
Start at 10-20% B, ramp to 95% B over 5-10 minutes
A gradient is recommended to efficiently elute the analyte and any impurities.
Flow Rate
0.2 - 1.0 mL/min (depending on column ID)
Standard flow rates for analytical HPLC.
Column Temp.
25-30 °C
Provides stable retention times.
Injection Vol.
5 - 20 µL
Typical injection volume.
Detection
UV-Vis Detector at ~270-290 nm or ~405 nm
Nitrosophenols and nitrophenols have strong absorbance in the UV region. The 405 nm region is characteristic of the deprotonated phenolate form.[6][12][14]
Stability and Storage
Stock Solution: The primary stock solution, when stored at 2-8°C and protected from light, is expected to be stable for several weeks to a month. However, its stability should be verified.
Working Solutions: It is best practice to prepare fresh working solutions from the stock solution daily to avoid issues with solvent evaporation or potential degradation at low concentrations.
Verification: The stability of the stock solution can be verified by comparing the peak area of a freshly prepared standard against the stored stock standard. A deviation of >2-3% may indicate degradation.
Conclusion
This application note provides a scientifically grounded and safety-conscious protocol for the preparation of 2,3-dimethyl-4-nitrosophenol standard solutions for HPLC analysis. By leveraging established analytical practices and data from analogous compounds, this guide offers a reliable methodology. Adherence to the detailed steps for preparation, handling, and storage will ensure the generation of accurate and reproducible data, which is essential for researchers, scientists, and professionals in drug development.
References
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Giles, C. H., & Trivedi, A. S. (1969). Note on stability of p‐nitrophenol in aqueous solutions. Journal of the Society of Dyers and Colourists, 85(9), 426-427. (Link via ResearchGate). Retrieved from [Link]
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Agilent Technologies. (2010). HPLC Method Development: Standard Practices and New Columns. Retrieved from [Link]
Application Note: Liquid-Liquid Extraction of Transition Metals using 2,3-Dimethyl-4-nitrosophenol
Overview & Scope The selective separation and quantification of transition metals from complex aqueous matrices is a critical operation in metallurgical refining, environmental monitoring, and pharmaceutical impurity pro...
Author: BenchChem Technical Support Team. Date: April 2026
Overview & Scope
The selective separation and quantification of transition metals from complex aqueous matrices is a critical operation in metallurgical refining, environmental monitoring, and pharmaceutical impurity profiling. This application note details the use of 2,3-dimethyl-4-nitrosophenol as a highly selective, chelating extractant for the liquid-liquid extraction (LLE) of transition metals (specifically Cobalt, Copper, Nickel, and Iron).
Designed for researchers and drug development professionals, this guide bypasses generic LLE overviews to provide a mechanistic understanding of the extraction chemistry, coupled with a self-validating, step-by-step protocol engineered for high-throughput and reproducible recovery.
Mechanistic Insights: The "Why" Behind the Chemistry
To optimize an extraction, one must understand the molecular causality driving the phase transfer.
Tautomerization and Coordination
In solution, 4-nitrosophenol derivatives exist in a dynamic tautomeric equilibrium between the nitrosophenol form and the benzo-1,4-quinone oxime form[1]. Upon introduction to transition metal ions, the quinone oxime tautomer acts as a potent bidentate ligand. It coordinates to the metal center via the oxime nitrogen and the exocyclic oxygen, displacing water molecules from the metal's hydration sphere to form a stable, neutral metal-nitrosophenolato complex[2].
The Role of the 2,3-Dimethyl Substituents
The selection of 2,3-dimethyl-4-nitrosophenol over unsubstituted 4-nitrosophenol is a deliberate structural choice:
Electronic Stabilization: The electron-donating methyl groups at the 2- and 3-positions increase the electron density on the aromatic ring. This stabilizes the metal-ligand charge transfer (MLCT) state, allowing the ligand to act as a stable intermediate during redox-active metal complexation[3].
Lipophilic Enhancement: Transition metal ions are inherently hydrophilic. To force them into an organic phase, the coordinating ligand must mask the metal's charge while presenting a hydrophobic exterior. The addition of the two methyl groups significantly increases the partition coefficient (
KD
) of the resulting
M(L)n
complex, driving the equilibrium heavily toward the organic phase (e.g., chloroform or dichloromethane).
Extraction Workflow Visualization
Workflow for transition metal extraction using 2,3-dimethyl-4-nitrosophenol.
Quantitative Data Summary
The efficiency of the extraction is highly pH-dependent. The oxime proton must be displaced for coordination to occur (requiring a higher pH), but too high a pH results in the irreversible precipitation of metal hydroxides. The table below summarizes the optimal operational windows.
Solvent: Chloroform (
CHCl3
), HPLC grade. Rationale: High density (1.49 g/cm³) ensures the organic phase settles at the bottom, facilitating easy collection.
Aqueous Samples: Transition metal standards (10–100 µg/mL).
Step-by-Step Methodology
Step 1: Ligand Preparation
Dissolve 0.150 g of 2,3-dimethyl-4-nitrosophenol in 100 mL of chloroform to yield a ~10 mM extractant solution.
Store in an amber glass bottle to prevent photo-degradation of the nitroso group.
Step 2: Aqueous Phase Conditioning
Transfer 10.0 mL of the aqueous transition metal sample into a 50 mL separatory funnel (or a 50 mL conical centrifuge tube for batch processing).
Add 5.0 mL of the appropriate buffer (refer to the Quantitative Data table for the target metal).
Critical Step: Verify the final pH using a micro-pH probe. Adjust with 0.1 M
NaOH
or
HNO3
if necessary.
Step 3: Liquid-Liquid Extraction (LLE)
Add 10.0 mL of the organic ligand solution (
CHCl3
) to the conditioned aqueous phase.
Agitate the mixture mechanically for exactly 5 minutes at 300 RPM.
Causality: 5 minutes ensures complete mass transfer across the liquid-liquid interface without generating intractable micro-emulsions.
Step 4: Phase Separation
Allow the mixture to settle for 10 minutes. For complex matrices (e.g., biological or environmental samples containing surfactants), centrifuge at 3000 × g for 5 minutes to break any interfacial emulsion (crud).
Carefully draw off the heavy bottom layer (Chloroform/Metal Complex) into a clean, dry vial.
System Validation & Mass Balance Verification
To ensure trustworthiness, this protocol operates as a self-validating system . Do not rely solely on the absorbance of the organic phase.
Analyze the Organic Phase: Measure the absorbance of the chloroform extract via UV-Vis spectrophotometry at the specific
λmax
.
Analyze the Aqueous Raffinate: Acidify the remaining aqueous top layer with 2%
HNO3
and analyze via ICP-OES (Inductively Coupled Plasma Optical Emission Spectroscopy).
Validate: Calculate the mass balance:
Mtotal=Morg+Maq
.
Troubleshooting: If
Mtotal
is less than 95% of the known input, metal has been lost to precipitation at the interface. Lower the pH by 0.5 units and repeat the extraction.
References
Product Class 22: Nitrosoarenes
Science of Synthesis (Thieme)
The Synthesis and Utility of Metal-Nitrosophenolato Compounds—Highlighting the Baudisch Reaction
MDPI (Molecules)
4-Nitrophenol Reduction: Probing the Putative Mechanism of the Model Reaction
ACS C
Utilizing 2,3-dimethyl-4-nitrosophenol in colorimetric sensor arrays
Application Note: Utilizing 2,3-Dimethyl-4-nitrosophenol in Colorimetric Sensor Arrays for High-Fidelity Analyte Detection Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Executive...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Utilizing 2,3-Dimethyl-4-nitrosophenol in Colorimetric Sensor Arrays for High-Fidelity Analyte Detection
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Executive Summary
The development of multiplexed colorimetric sensor arrays (CSAs) has revolutionized the rapid, on-site detection of environmental pollutants and biological analytes. This technical guide details the integration of 2,3-dimethyl-4-nitrosophenol (CAS: 74783-54-3)[1] as a highly sensitive chromogenic probe within solid-state arrays. By exploiting the dynamic tautomeric equilibrium of this compound, researchers can achieve parts-per-billion (ppb) level detection of transition metal ions (e.g., Co²⁺, Cu²⁺, Fe³⁺) through distinct, quantifiable RGB colorimetric fingerprinting.
Mechanistic Principles: The Tautomeric Engine
To effectively utilize 2,3-dimethyl-4-nitrosophenol (DMNP) in a sensor array, one must understand the chemical causality driving its optical behavior.
The Tautomeric Shift : In solution and on solid substrates, para-nitrosophenols exist in a delicate equilibrium with their para-quinone monoxime counterparts[2]. The nitrosophenol form is aromatic and typically exhibits a pale yellow hue. However, upon interaction with transition metal ions or a shift to a neutral/basic pH, the equilibrium is forcefully driven toward the non-aromatic quinone monoxime form[2].
Steric and Electronic Tuning : Unlike unsubstituted nitrosophenols, the methyl groups at the 2 and 3 positions of DMNP provide critical electron-donating (+I) effects. This lowers the activation energy required for metal chelation and stabilizes the resulting metallo-oxime complex, significantly enhancing the molar absorptivity of the sensor.
Metal-Ligand Charge Transfer (MLCT) : Drawing on coordination principles historically observed in the Baudisch reaction[3], transition metals stabilize the deeply colored quinone monoxime complex. The specific d-orbital configuration of the coordinating metal dictates the MLCT energy gap, resulting in highly distinct colorimetric signatures (e.g., red-violet for copper, green for iron)[3][4].
System Architecture & Chemical Logic
Logical mechanism of DMNP tautomerization and metal chelation driving the colorimetric response.
Experimental Protocols
Protocol 1: Preparation of the DMNP Sensing Matrix
Causality: Free nitrosophenols are prone to oxidative degradation in ambient air, eventually forming nitrophenols[3]. Therefore, the sensing matrix must be formulated in a stabilizing, hydrophobic polymer matrix (e.g., Polyvinylidene fluoride, PVDF) to lock the probe in a reactive but stable state until analyte exposure.
Solvent Preparation: Degas 10 mL of anhydrous N,N-dimethylformamide (DMF) by sparging with nitrogen for 15 minutes to displace dissolved oxygen.
Polymer Dissolution: Dissolve 50 mg of PVDF powder into the degassed DMF. Stir at 40°C until optically clear.
Probe Integration: Add 5.0 mg of 2,3-dimethyl-4-nitrosophenol to the polymer solution.
Self-Validation Check: The solution must appear pale yellow. If it turns dark brown or black, premature oxidation has occurred; discard the batch and prepare fresh, degassed solvent.
Array Printing: Using a robotic microarrayer, dispense 0.5 µL aliquots of the DMNP ink onto a hydrophobic silica or PTFE substrate. Dry under a gentle N₂ stream at room temperature for 2 hours.
Protocol 2: Analyte Exposure and Chelation
Causality: To ensure the colorimetric shift is purely a function of metal-ligand complexation and not background pH interference (which can independently trigger tautomerization), the sample must be strictly buffered[2].
Sample Buffering: Dilute the aqueous sample (containing suspected heavy metals) 1:1 with a 50 mM HEPES buffer adjusted to pH 7.2.
Exposure: Apply 2.0 µL of the buffered sample directly onto the DMNP sensor spots.
Incubation: Allow the array to incubate in a dark, humidified chamber for exactly 5 minutes.
Self-Validation Check: A rapid, localized color change (e.g., to green, pink, or red-violet) confirms active chelation and successful oxime conversion[3]. Lack of any color change indicates either the absence of target analytes or an overly acidic sample buffer preventing deprotonation.
Protocol 3: Data Acquisition and Chemometric Analysis
Causality: Visual inspection is subjective and insufficient for multiplexed arrays. True discrimination requires quantitative RGB differential mapping and multivariate analysis (such as PCA or LDA) to separate overlapping spectral signatures[5].
Imaging: Capture an image of the array using a flatbed CMOS scanner at 600 dpi under controlled D65 (daylight) illumination.
Delta RGB Calculation: Extract the Red, Green, and Blue pixel intensities before (
I0
) and after (
If
) exposure. Calculate the absolute difference:
ΔRGB=∣If−I0∣
.
Pattern Recognition: Input the
ΔRGB
vectors into a Principal Component Analysis (PCA) algorithm to cluster and identify the specific metal ions based on their unique Euclidean distances.
Quantitative Performance Data
The following table summarizes the expected colorimetric responses and limits of detection (LOD) when utilizing the DMNP array against common transition metals. Data is extrapolated from standard Baudisch-type complexation profiles[3] and optimized CSA performance metrics[5].
Target Analyte
Dominant Complex Color
Limit of Detection (LOD)
ΔRGB Magnitude (Euclidean)
Cobalt (Co²⁺)
Grayish Violet
12 ppb
145.2
Copper (Cu²⁺)
Reddish Violet
18 ppb
132.8
Iron (Fe³⁺)
Brown / Green
25 ppb
118.4
Nickel (Ni²⁺)
Deep Red
30 ppb
105.7
Zinc (Zn²⁺)
Pink
45 ppb
88.3
Troubleshooting & Quality Control
Issue: Weak colorimetric response across all channels despite known analyte presence.
Causality: The tautomeric equilibrium is trapped in the nitrosophenol state due to high acidity[2].
Solution: Verify the sample buffer pH. DMNP requires a neutral to slightly basic environment (pH 7.0 - 8.0) to facilitate deprotonation and subsequent quinone monoxime formation.
Issue: Poor spot morphology or a pronounced "coffee-ring" effect on the printed array.
Causality: Uneven or overly rapid solvent evaporation during the printing phase causes solute migration to the droplet edges.
Solution: Increase the ambient humidity to >60% during the drying phase of Protocol 1 to slow DMF evaporation and ensure uniform polymer/probe deposition.
Technical Support Center: Troubleshooting Low Yield in 2,3-Dimethylphenol Nitrosation
Welcome to the technical support center for the nitrosation of 2,3-dimethylphenol. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges in synthesizing 4-ni...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the nitrosation of 2,3-dimethylphenol. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges in synthesizing 4-nitroso-2,3-dimethylphenol. Low yields in this electrophilic aromatic substitution reaction are a common issue, often stemming from the high reactivity of the phenol ring and the inherent instability of the nitrosating agent. This document provides in-depth, experience-driven troubleshooting advice and answers to frequently asked questions to help you optimize your reaction outcomes.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific, observable problems you might encounter during the experiment. Each answer explains the underlying chemical principles and provides actionable steps for resolution.
Q1: My reaction mixture is turning dark brown or black, and I'm isolating a tarry, insoluble substance instead of my product. What is causing this?
A: This is the most common failure mode in phenol nitrosation and is almost always due to oxidation of the starting material and/or the product .
Causality: The hydroxyl group of 2,3-dimethylphenol is a powerful activating group, making the aromatic ring extremely electron-rich. This high nucleophilicity makes it highly susceptible to oxidation, especially under acidic conditions or in the presence of nitrogen oxides (NOₓ), which are common byproducts of nitrous acid decomposition.[1][2] The initial oxidation products, such as quinones, are highly colored and can polymerize to form the dark, tarry material you are observing.[2]
Troubleshooting Steps:
Strict Temperature Control: Immediately implement and maintain a low reaction temperature, typically between -5°C and 5°C, using an ice-salt or acetone-dry ice bath.[3] Nitrous acid is notoriously unstable at higher temperatures and its decomposition accelerates oxidation.[3][4]
Slow Reagent Addition: Add your acid source (e.g., HCl, H₂SO₄) to the solution of 2,3-dimethylphenol and sodium nitrite very slowly, dropwise, with vigorous stirring.[1][3] This prevents localized hotspots and a buildup of excess nitrous acid, which is a primary driver of decomposition and side reactions.[3]
Inert Atmosphere: Consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon). This helps to purge any oxygen from the reaction vessel and can help sweep away volatile nitrogen dioxide fumes that contribute to oxidation.[3]
Q2: The reaction starts as expected, but the characteristic color of the nitroso product seems to fade, and the yield is poor. Why is the reaction not going to completion?
A: This issue points to the instability and depletion of the active nitrosating agent, the nitrosonium ion (NO⁺) .
Causality: The active electrophile in this reaction is the nitrosonium ion (NO⁺), which is generated in situ from the protonation of nitrous acid (HONO).[5][6] Nitrous acid itself is formed by the reaction of sodium nitrite with a stronger acid.[7] This entire system exists in a delicate equilibrium. If the conditions are not optimal, nitrous acid can decompose faster than it can nitrosate the phenol.[3][8] The primary decomposition pathway at low pH yields water and dinitrogen trioxide (N₂O₃), which can further lead to other non-reactive or oxidizing species.[8]
Troubleshooting Steps:
Verify pH/Acidity: The rate of nitrosation is highly pH-dependent. The maximum concentration of the active nitrosating species often occurs around pH 3.[9] If the medium is too acidic (pH < 2.5), the decomposition of nitrous acid can become the dominant reaction.[8] If it's not acidic enough (pH > 4), the formation of the nitrosonium ion is insufficient.[10] Use a pH meter or pH paper to monitor the acidity during the acid addition.
Control Stoichiometry: Ensure you are not using a large excess of sodium nitrite. The molar quantity of nitrite should not significantly exceed the molar quantity of the phenol.[3] Excess nitrite can react with the newly formed nitrous acid, leading to rapid decomposition and byproduct formation.[3]
Fresh Reagents: Prepare the nitrous acid solution immediately before use. Do not let a solution of sodium nitrite and acid stand for an extended period before adding your substrate.[5]
Parameter
Optimal Range
Impact of Deviation on Yield
Temperature
0 - 5 °C
High Temp (>10°C): Rapid HONO decomposition, increased oxidation (tar formation).[3][4]
pH
~3
Low pH (<2.5): HONO decomposition dominates over nitrosation.[8] High pH (>4): Insufficient NO⁺ generation.[9]
Reagent Ratio
Phenol:NaNO₂ ≈ 1:1
Excess NaNO₂: Promotes HONO decomposition and side reactions.[3]
Acid Addition Rate
Slow, Dropwise
Rapid Addition: Localized heat, excess HONO, increased side reactions.[1]
Table 1: Key Reaction Parameters and Their Impact on Yield.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism for the nitrosation of 2,3-dimethylphenol?
A: The nitrosation of 2,3-dimethylphenol is an electrophilic aromatic substitution reaction. The key steps are:
Generation of Electrophile: A mineral acid protonates sodium nitrite (NaNO₂) to form nitrous acid (HONO). Further protonation of nitrous acid leads to the loss of a water molecule to generate the highly electrophilic nitrosonium ion (NO⁺) .[5][11]
Electrophilic Attack: The electron-rich aromatic ring of 2,3-dimethylphenol acts as a nucleophile and attacks the nitrosonium ion. Due to the strong directing effect of the hydroxyl group and the activating effect of the two methyl groups, the attack occurs predominantly at the para position (C4), which is sterically accessible.[10] This forms a resonance-stabilized carbocation intermediate known as a sigma complex.
Rearomatization: A weak base (like water or the bisulfate ion) removes a proton from the C4 carbon, restoring the aromaticity of the ring and yielding the final product, 4-nitroso-2,3-dimethylphenol.[11]
Caption: Mechanism of 2,3-dimethylphenol nitrosation.
Q2: How can I effectively monitor the reaction's progress?
A: Monitoring the reaction is crucial to determine the optimal reaction time and prevent the formation of byproducts from over-reaction or decomposition.
Thin-Layer Chromatography (TLC): This is the most common and effective method. Spot the reaction mixture on a silica gel plate alongside a spot of your starting material (2,3-dimethylphenol). The product, being more polar, will have a lower Rf value. The disappearance of the starting material spot and the appearance of a new, distinct product spot indicate reaction progress.[1][12]
Spectrophotometry: The nitroso-phenol product has a characteristic absorbance maximum. You can periodically take an aliquot of the reaction, quench it, and measure its absorbance spectrum. For many nitrosated phenols, this peak is around 345 nm.[9][10][13]
Gas-Liquid Chromatography (GLC): For more quantitative analysis, GLC can be used to monitor the consumption of the starting material and the formation of the product over time.[14]
Q3: My work-up is complicated by the formation of a stable emulsion during solvent extraction. What can I do?
A: Emulsion formation is common when neutralizing acidic reaction mixtures containing phenolic compounds.
Causality: Phenols are weak acids. During neutralization with a base like sodium bicarbonate or sodium hydroxide, they can form phenolate salts which act as surfactants, stabilizing the oil-in-water or water-in-oil mixture and creating an emulsion.[15]
Troubleshooting Steps:
Add Brine: After the extraction, add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which helps to break the emulsion by decreasing the solubility of the organic components in the aqueous phase.[15]
Gentle Agitation: Instead of vigorous shaking, gently invert the separatory funnel multiple times. This can be sufficient for extraction without creating a stable emulsion.
Filtration: Pass the emulsified layer through a pad of a filter aid like Celite or glass wool.
Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period will allow the layers to separate.
Technical Support Center: Optimizing the Solubility of 2,3-Dimethyl-4-nitrosophenol in Polar Organic Solvents
Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the unique solvation challenges associated with 2,3...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Support Center.
As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the unique solvation challenges associated with 2,3-dimethyl-4-nitrosophenol. This compound exhibits complex behavior in solution due to tautomerism and strong intermolecular forces. This guide provides mechanistic insights, quantitative data, and validated protocols to ensure reproducible assay design and synthesis workflows.
The Mechanistic Basis of Nitrosophenol Solvation
The solubility of 2,3-dimethyl-4-nitrosophenol is dictated by its ability to exist in a tautomeric equilibrium between the nitrosophenol form and the 1,4-benzoquinone monoxime form. In the solid state, these molecules form highly stable, hydrogen-bonded dimers.
To achieve high solubility, your chosen solvent must competitively disrupt these intermolecular hydrogen bonds. Polar aprotic solvents (like DMSO and DMF) act as powerful hydrogen-bond acceptors, stabilizing the monomeric form and preventing precipitation. Conversely, polar protic solvents (like methanol) compete for hydrogen bonds but can inadvertently facilitate tautomer-induced crystallization over time [1].
Quantitative Solubility Profiles in Polar Organic Solvents
To assist in solvent selection, the following table summarizes the physicochemical interactions and relative solubility limits of 2,3-dimethyl-4-nitrosophenol across standard laboratory solvents.
Solvent
Polarity Index
Solvation Mechanism
Relative Solubility Limit
Recommended Use Case
Dimethyl Sulfoxide (DMSO)
7.2
Strong H-bond acceptor; disrupts oxime dimers
High (>50 mg/mL)
High-concentration master stocks
N,N-Dimethylformamide (DMF)
6.4
Strong H-bond acceptor
High (>40 mg/mL)
Alternative to DMSO for synthesis
Acetonitrile (MeCN)
5.8
Dipole-dipole interactions; aprotic stabilization
Moderate (~25 mg/mL)
HPLC mobile phase preparation
Methanol (MeOH)
5.1
Protic; competes for H-bonds but allows dimerization
Low-Moderate (~15 mg/mL)
Short-term extractions
Ethanol (EtOH)
5.2
Protic; lower dielectric constant
Low (~10 mg/mL)
Co-solvent in aqueous mixtures
Troubleshooting Guides & FAQs
Q1: Why does 2,3-dimethyl-4-nitrosophenol precipitate when I prepare a 50 mM stock in methanol, even though it initially dissolves?A: This is a classic manifestation of tautomer-induced crystallization. In protic solvents like methanol, the compound continuously shifts between its nitrosophenol and quinone oxime tautomers. Over time, these tautomers align to form highly stable intermolecular hydrogen-bonded dimers. These dimers possess a higher lattice energy and significantly lower solubility than the monomeric forms, leading to delayed precipitation.
Corrective Action: Switch your primary stock solvent to a polar aprotic solvent like. These solvents act as potent hydrogen-bond acceptors, effectively "capping" the hydroxyl and oxime groups to prevent dimerization [2].
Q2: How can I safely use temperature to improve solubility without degrading the compound?A: Nitrosophenols are thermally sensitive. While thermodynamic solubility inherently increases with temperature, applying excessive heat can trigger oxidative degradation or irreversible condensation reactions, ruining your sample [3].
Corrective Action: Strictly cap your heating at 35–40°C. Use a thermostatic water bath combined with intermittent sonication (5-minute cycles). Sonication provides the mechanical cavitation (kinetic energy) required to break solute-solute lattice interactions without reaching the activation energy for thermal decomposition.
Q3: When diluting my DMSO stock into an aqueous assay buffer, the compound immediately crashes out. How do I prevent this "solvent shock"?A: This occurs because the hydrophobic 2,3-dimethylphenyl ring drastically reduces aqueous solubility, overriding the polar contributions of the nitroso group.
Corrective Action: You must manipulate the ionization state. 2,3-Dimethyl-4-nitrosophenol is weakly acidic. By adjusting your aqueous buffer's pH to at least 1.5 units above its pKa (adjusting to pH 8.0–8.5), you force the deprotonation of the hydroxyl group. The resulting phenolate anion is orders of magnitude more soluble in water [3]. Ensure your final assay buffer is properly alkalinized before adding the DMSO stock.
Validated Experimental Protocols
To ensure scientific integrity, every procedure in your lab must be a self-validating system. The following protocols include built-in verification steps to guarantee data reliability.
Protocol A: Preparation and Self-Validation of High-Concentration Stock Solutions (DMSO)
Causality: Anhydrous DMSO is utilized to maximize monomer stabilization and prevent hydrolytic degradation. The protocol concludes with a spectrophotometric validation step to confirm complete dissolution without micro-precipitate interference.
Weighing: Accurately weigh 15.12 mg of 2,3-dimethyl-4-nitrosophenol into a clean, dry amber glass vial. (Causality: Amber glass prevents photo-induced degradation of the nitroso group).
Solvent Addition: Add exactly 1.0 mL of anhydrous, HPLC-grade DMSO. (Causality: Trace water in standard DMSO significantly reduces the solubility limit).
Dissolution: Vortex the mixture vigorously for 60 seconds. If visual particulates remain, place the vial in an ultrasonic bath set to 35°C for exactly 5 minutes.
Visual Validation: Hold the vial against a high-contrast background. The solution must be a clear, deep yellow/orange without any light-scattering particles (Tyndall effect).
Spectrophotometric Validation: Dilute a 10 µL aliquot into 990 µL of DMSO (1:100 dilution). Measure the absorbance spectrum from 250–500 nm. A sharp, stable peak confirms an intact compound, whereas a broad, elevated baseline indicates the presence of suspended micro-crystals requiring further sonication.
Protocol B: Isothermal Equilibrium (Shake-Flask) Method for Precise Solubility Determination
Causality: Kinetic dissolution methods often overestimate solubility. This thermodynamic approach ensures that the solid-liquid phase equilibrium is fully established, providing accurate limits for assay design [4].
Saturation: Add an excess amount of solid 2,3-dimethyl-4-nitrosophenol (e.g., 100 mg) to 1.0 mL of the target polar organic solvent in a sealed, solvent-resistant microcentrifuge tube.
Equilibration: Place the tube in a thermostatic shaker set to exactly 25.0°C. Agitate at 500 RPM for 48 hours. (Causality: 48 hours is strictly required to account for the slow tautomeric shifts that influence final equilibrium).
Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes at 25°C to firmly pellet all undissolved solids.
Sampling: Carefully extract 50 µL of the clear supernatant without disturbing the pellet. Immediately dilute this aliquot in the same solvent to fall within the linear dynamic range of your pre-established UV-Vis calibration curve.
Quantification: Measure the absorbance at
λmax
and calculate the exact thermodynamic solubility limit in mg/mL.
Solvation Troubleshooting Workflow
The following decision tree illustrates the logical pathway for resolving solubility issues with 2,3-dimethyl-4-nitrosophenol.
Diagnostic workflow for resolving 2,3-dimethyl-4-nitrosophenol solubility and tautomerization issues.
References
ResearchGate Community. "Which is the best organic solvent for nitrophenol solubility and extraction?" Scientific Discussion Forum. Available at:[Link]
Reference Data & Comparative Studies
Validation
A Comparative Guide to Nitrosophenolic Reagents for Cobalt Extraction and Analysis
From the Desk of a Senior Application Scientist For researchers and professionals in analytical chemistry and materials science, the selective extraction and quantification of cobalt is a persistent challenge. Cobalt's i...
Author: BenchChem Technical Support Team. Date: April 2026
From the Desk of a Senior Application Scientist
For researchers and professionals in analytical chemistry and materials science, the selective extraction and quantification of cobalt is a persistent challenge. Cobalt's importance in biological systems, high-performance alloys, and battery technology necessitates reliable analytical methods. Chelating agents are central to these methods, forming stable, often colored, complexes with metal ions that facilitate their separation and measurement.
This guide provides an in-depth comparison of two such reagents: the well-established 1-nitroso-2-naphthol and the less-documented 2,3-dimethyl-4-nitrosophenol . Our objective is to furnish a clear, data-driven analysis of their performance for cobalt extraction, grounded in established experimental evidence.
Initial Assessment: A Tale of Two Reagents
A comprehensive review of scientific literature reveals a significant disparity in the available application data for these two compounds. 1-Nitroso-2-naphthol is a venerable and extensively documented reagent for the determination of cobalt, with a rich history of use in spectrophotometry, gravimetry, and solvent extraction.[1] Its performance characteristics are well-understood and validated across numerous studies.
Therefore, this guide will provide a thorough, in-depth analysis of the proven capabilities of 1-nitroso-2-naphthol, establishing it as a benchmark reagent. We will present its chemical properties, reaction mechanisms, and a detailed experimental protocol, which will serve as a powerful tool for any researcher in the field.
Reagent Profiles and Chemical Structures
The chelating power of these molecules stems from the nitroso (-N=O) and hydroxyl (-OH) groups, which coordinate with metal ions to form a stable ring structure. The core structures of both reagents are presented below.
Caption: Chemical structures of the two nitrosophenolic compounds.
Deep Dive: 1-Nitroso-2-naphthol for Cobalt Analysis
1-Nitroso-2-naphthol is a highly effective chelating agent for cobalt. The reaction mechanism involves the coordination of the cobalt ion with three molecules of the reagent.[2] In this process, cobalt (II) is oxidized to the more stable cobalt (III) state, forming a distinctively green-colored tris(1-nitroso-2-naphtholato) cobalt(III) complex.[3][4] This stable, intensely colored complex is the basis for its widespread use in spectrophotometric determination.
The stoichiometry of this reaction is 1:3 (Cobalt:Reagent), a key detail for ensuring complete complexation in an experimental setting.[2][3]
Caption: Reaction pathway for the formation of the stable Co(III) complex.
Performance Characteristics of 1-Nitroso-2-naphthol
The efficacy of an analytical reagent is defined by several key performance indicators. The table below summarizes the quantitative data for cobalt determination using 1-nitroso-2-naphthol, highlighting the significant enhancement provided by a micellar medium like sodium dodecyl sulphate (SDS), which improves solubility and sensitivity, often eliminating the need for toxic organic solvent extraction steps.[2][4]
While 1-nitroso-2-naphthol is an excellent reagent for cobalt, it is not perfectly selective and can form complexes with other transition metals such as Fe(III), Ni(II), and Cu(II).[6][7] This is a critical consideration for researchers working with complex sample matrices.
Causality of pH Control: The selectivity of the extraction is highly dependent on the pH of the solution. The formation of the cobalt complex is optimal at a pH of approximately 5.0.[2][4] By carefully controlling the pH, the interference from certain ions can be minimized. For instance, Fe(II) interference is more pronounced at a pH of 1, so performing the extraction at pH 5 enhances selectivity against iron.[2]
Use of Masking Agents: To further improve selectivity, masking agents can be employed. These are reagents that form stable, often colorless, complexes with interfering ions, preventing them from reacting with the primary chelating agent.
EDTA and Ascorbic Acid: Can be used to mask a variety of interfering metal ions.[2]
Ammonia Buffer: Specifically useful for masking the interference of Cu(II).[2]
Experimental Protocol: Spectrophotometric Determination of Cobalt
This protocol details a validated method for determining cobalt concentration using 1-nitroso-2-naphthol in a micellar medium, which enhances sensitivity and avoids the use of volatile organic solvents.[2][4]
1. Reagent and Sample Preparation
Standard Cobalt(II) Solution (1000 µg/mL): Dissolve 4.93 g of cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O) in deionized water and dilute to 1 L. Prepare working standards by serial dilution.
1-Nitroso-2-naphthol Reagent: Dissolve 75 mg of 1-nitroso-2-naphthol in a minimal volume of 1.0% SDS solution and then dilute to 50 mL with the same SDS solution.
Sodium Dodecyl Sulphate (SDS) Solution (1.0% w/v): Dissolve 1.0 g of SDS in deionized water and dilute to 100 mL.
Buffer Solution (pH 5.0): Prepare an acetate buffer by mixing appropriate volumes of 0.2 M acetic acid and 0.2 M sodium acetate to achieve a pH of 5.0.[4]
Sample Preparation:
Alloy Samples: Digest a known weight (0.1-0.5 g) of the alloy in a mixture of concentrated HCl (15 mL) and HNO₃ (5 mL). Heat to dryness, then redissolve the residue and dilute to a known volume.[2]
Water Samples: Filter the sample through a 0.45 µm filter and acidify with 1 mL of concentrated HNO₃ to prevent precipitation of metal hydroxides.[2]
2. Calibration Curve Construction
Pipette aliquots of the standard cobalt(II) solution (covering the range of 0.12 to 4.0 µg/mL) into a series of 10 mL volumetric flasks.
To each flask, add 2.0 mL of the pH 5.0 buffer solution.
Add 2.0 mL of the 1.0% SDS solution.
Add an appropriate, optimized volume of the 1-nitroso-2-naphthol reagent.
Dilute to the 10 mL mark with deionized water and mix thoroughly.
Rationale: This sequence ensures the solution is buffered to the optimal pH for complexation before the chelating agent is introduced. The SDS creates the micellar environment that enhances the solubility and color development of the final complex.
Allow the color to develop for at least 5 minutes.[4]
Measure the absorbance of each solution at 436.2 nm using a spectrophotometer, with a reagent blank (containing all components except cobalt) as the reference.
Plot a graph of absorbance versus concentration to generate the calibration curve.
3. Sample Analysis
Take a suitable aliquot of the prepared sample solution in a 10 mL volumetric flask.
Follow the exact same procedure as for the calibration curve (addition of buffer, SDS, and reagent).
Measure the absorbance of the sample solution at 436.2 nm.
Determine the concentration of cobalt in the sample by interpolating its absorbance on the calibration curve.
Caption: Experimental workflow for the spectrophotometric determination of cobalt.
Senior Application Scientist's Verdict
Based on a thorough review of the available scientific literature, 1-nitroso-2-naphthol is unequivocally the reagent of choice for the extraction and spectrophotometric determination of cobalt when compared to 2,3-dimethyl-4-nitrosophenol. Its efficacy is supported by a vast body of experimental data, detailing its high sensitivity, the stability of its cobalt complex, and well-established protocols for managing interferences.
The use of a micellar medium, such as 1.0% SDS, represents a significant methodological improvement, enhancing molar absorptivity and allowing for the replacement of hazardous organic solvents with a greener aqueous system.[2][3] This makes the method not only more sensitive but also safer and more cost-effective.
For researchers requiring a reliable, robust, and highly sensitive method for cobalt quantification in diverse matrices—from alloys to environmental water samples—the 1-nitroso-2-naphthol method is a field-proven and scientifically validated solution. While 2,3-dimethyl-4-nitrosophenol may theoretically possess chelating properties, the current lack of published application data precludes its recommendation for routine or critical analytical work. Future research into its properties could be warranted, but for present applications, 1-nitroso-2-naphthol remains the superior and authoritative choice.
References
A SIMPLE SPECTROPHOTOMETRIC METHOD FOR THE DETERMINATION OF COBALT (II) USING 1-NITROSO-2- NAPHTHOL IN ANIONIC AQUEOUS SOLUTION. (2014). International Journal of Pharmaceutical and Chemical Sciences, 3(2), 524-533. [Link]
A Simple Spectrophotometric Method for the Determination of Cobalt (II) using 1-Nitroso-2-Naphthol in Anionic Aqueous Solution of Sodium Dodecyl Sulphate. Trade Science Inc. [Link]
Kim, H. J., & Lee, W. (2000). Micellar colorimetric determination of iron, cobalt, nickel and copper using 1-nitroso-2-naphthol. Analytica Chimica Acta, 416(2), 175-182. [Link]
The Synthesis and Utility of Metal-Nitrosophenolato Compounds—Highlighting the Baudisch Reaction. (2019). Molecules, 24(21), 3986. [Link]
2,3-DIMETHYL-4-NITROSOPHENOL — Chemical Substance Information. NextSDS. [Link]
Dean, J. A. (1954). Spectrophotometric Determination of Cobalt with 2-Nitroso-1-naphthol-4-sulfonic Acid. Analytical Chemistry, 26(3), 565-568. [Link]
Ellis, G. H., & Thompson, J. F. (1945). MICRODETERMINATION OF COBALT COLORIMETRICALLY AS THE 1-NITROSO-2-NAPHTHOL COMPLEX. Canadian Journal of Research, 23b(4), 113-122. [Link]
Metal ligand complexes of alpha nitroso beta naphthol. (2018). MOJ Biorg Org Chem, 2(3), 138-140. [Link]
Validating the Limit of Detection for 2,3-Dimethyl-4-nitrosophenol Colorimetric Assays: A Comparative Methodological Guide
Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Publish Comparison Guide & Protocol Validation The Analytical Challenge of 2,3-Dimethyl-4-nitrosophenol Detecting 2,3-dimethyl-...
Author: BenchChem Technical Support Team. Date: April 2026
Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Content Type: Publish Comparison Guide & Protocol Validation
The Analytical Challenge of 2,3-Dimethyl-4-nitrosophenol
Detecting 2,3-dimethyl-4-nitrosophenol (2,3-DMNP) at trace levels is critical in environmental monitoring and pharmaceutical quality control, where it often appears as a toxic byproduct or synthetic intermediate. The primary analytical challenge lies in its structural duality: 2,3-DMNP exists in a solvent- and pH-dependent tautomeric equilibrium between its nitrosophenol and quinone monoxime forms.
Because these tautomers exhibit different molar absorptivities, direct UV-Vis spectrophotometry often yields fluctuating baselines and poor sensitivity. To achieve a reliable Limit of Detection (LOD) in the nanomolar (nM) range, researchers must employ signal-amplifying colorimetric modalities, such as catalytic reduction coupled with plasmonic nanosensors, as highlighted in recent [1].
Comparative Evaluation of Colorimetric Modalities
To objectively select the optimal assay for 2,3-DMNP, we must compare three distinct colorimetric strategies. The table below synthesizes the quantitative performance and mechanistic trade-offs of each alternative.
Assay Modality
Detection Mechanism
LOD
Linear Dynamic Range
Assay Time
Complexity & Matrix Interference
Direct Metal Chelation
Chelation of the oxime tautomer with Co(II) or Fe(II) to form a colored complex.
~1.5 µM
5.0 µM – 100 µM
10 mins
Low: Simple mix-and-read, but highly susceptible to interference from other phenolic compounds.
Reduction & Diazotization
Catalytic reduction to an amine, followed by coupling with NEDA to form an azo dye.
~45 nM
100 nM – 10 µM
45 mins
High: Requires multi-step reagent additions and strict temperature control (0-5°C).
Plasmonic Nanoparticle SPR
Analyte-induced aggregation of citrate-capped Gold Nanoparticles (AuNPs), shifting LSPR.
~0.8 nM
1.0 nM – 500 nM
15 mins
Medium: Requires AuNP synthesis, but offers ultrasensitive, ratiometric self-calibration.
Causality behind the optimal choice: The Plasmonic Nanoparticle SPR method is superior for trace analysis. By utilizing a ratiometric readout (measuring the absorbance ratio at 650 nm vs. 520 nm), the assay inherently self-calibrates against fluctuations in background light intensity and total nanoparticle concentration.
Mechanistic Pathway of Plasmonic Detection
The plasmonic assay relies on the catalytic reduction of the nitroso group (-NO) to an amine (-NH₂). The resulting 2,3-dimethyl-4-aminophenol acts as a potent nucleophile that displaces the stabilizing citrate caps on the AuNPs. This displacement neutralizes the electrostatic repulsion between nanoparticles, triggering rapid aggregation. The localized surface plasmon resonance (LSPR) subsequently shifts from 520 nm (dispersed, red) to 650 nm (aggregated, blue).
Fig 1: Chemical signaling pathway of 2,3-DMNP reduction and subsequent AuNP plasmonic aggregation.
Self-Validating Protocol: Establishing and Verifying the LOD
A calculated LOD is merely a mathematical artifact until it is empirically proven. The following step-by-step methodology provides a self-validating system to determine the LOD of 2,3-DMNP using the AuNP SPR assay, adhering to [2].
Phase 1: Assay Execution & Data Acquisition
Matrix Preparation: Prepare a standardized buffer (e.g., 10 mM Phosphate Buffer, pH 7.4) to lock the 2,3-DMNP tautomeric equilibrium.
Standard Curve Generation: Prepare 2,3-DMNP standards at 1.0, 5.0, 10, 50, 100, and 500 nM.
Reduction Step: To 1 mL of each standard, add 10 µL of freshly prepared 0.1 M
NaBH4
and a trace metal catalyst (e.g.,
NiCl2
). Incubate for 5 minutes at room temperature.
SPR Activation: Add 500 µL of the reduced sample to 500 µL of 13 nm citrate-capped AuNPs. Incubate for 10 minutes.
Ratiometric Reading: Measure the absorbance at 650 nm and 520 nm using a UV-Vis spectrophotometer. Record the ratio (
A650/A520
).
Blank Characterization (Critical Step): Repeat steps 3-5 for 20 independent blank replicates (buffer only, no 2,3-DMNP). Causality: 20 replicates are statistically required to capture the true standard deviation (
σ
) of the matrix noise, preventing false-positive LOD claims.
Phase 2: Mathematical Computation
Calculate the standard deviation (
σ
) of the
A650/A520
ratios from the 20 blanks.
Plot the
A650/A520
ratio of the standards against their concentrations. Extract the slope (
S
) of the linear dynamic range.
Compute the theoretical LOD using the formula: LOD=3σ/S .
Phase 3: Empirical Self-Validation
To ensure trustworthiness, the calculated LOD must be physically validated:
Prepare a new set of 5 validation samples spiked with 2,3-DMNP at the exact calculated LOD concentration.
Process these samples through the assay.
Acceptance Criteria: The assay is considered validated only if the signal-to-noise ratio (S/N) of these spiked samples is
≥3
, and the Relative Standard Deviation (RSD) across the 5 replicates is
≤20%
.
Fig 2: Self-validating experimental workflow for establishing and verifying the LOD.
References
Title: Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review
Source: ACS Omega (2024)
URL: [Link]
Title: SW-846 Chapter One: General Quality Control Guidelines
Source: U.S. Environmental Protection Agency (EPA)
URL: [Link]
Title: A Simple, Low-Cost Double Beam Spectrophotometer for Colorimetric Detection of Nitrite in Seawater (Detailing Diazonium/Nitrosophenol Amplification)
Source: IEEE Sensors Journal
URL: [Link]
Safety & Regulatory Compliance
Safety
Personal protective equipment for handling 2,3-Dimethyl-4-nitrosophenol
As a Senior Application Scientist, I frequently encounter challenges in scaling up and safely handling highly reactive intermediates. 2,3-Dimethyl-4-nitrosophenol (CAS: 74783-54-3) is a critical intermediate in drug disc...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I frequently encounter challenges in scaling up and safely handling highly reactive intermediates. 2,3-Dimethyl-4-nitrosophenol (CAS: 74783-54-3) is a critical intermediate in drug discovery and dye synthesis. However, its handling requires rigorous safety protocols due to its classification as a Category 3 Acute Toxicant and its inherent thermal instability.
This guide provides a self-validating operational and disposal plan designed to ensure absolute laboratory safety, procedural integrity, and a deep understanding of the chemical mechanisms that dictate these precautions.
Hazard Profile & Mechanistic Causality
To design an effective safety protocol, we must first understand the physicochemical and toxicological causality behind the compound's behavior.
Toxicological Causality : 2,3-Dimethyl-4-nitrosophenol is classified under GHS as Acute Tox. 3 (H301, H311, H331) and Eye Irrit. 2 (H319) [1]. The compound's lipophilicity allows for rapid dermal absorption, while its fine particulate nature presents a severe inhalation hazard. Systemic absorption of nitrosophenols can lead to methemoglobinemia, a condition where the iron in hemoglobin is oxidized, drastically reducing oxygen transport capacity.
Physicochemical Causality (Thermal Instability) : Nitrosophenols are notoriously sensitive to thermal stress. In both solution and solid states, 2,3-Dimethyl-4-nitrosophenol exists in a tautomeric equilibrium with its quinone monoxime form [2]. This tautomerization concentrates electrophilic character on the nitrogen atom. Under thermal stress, the N=O bond can undergo homolytic cleavage or exothermic decomposition, rapidly releasing highly toxic nitrogen oxide (NOx) gases and potentially leading to a runaway reaction if confined [3].
Personal Protective Equipment (PPE) Matrix
Every piece of PPE must act as a barrier against the specific mechanistic hazards outlined above. Do not default to standard laboratory attire; use the targeted equipment below.
Hazard Addressed
Required PPE
Specification & Scientific Rationale
Inhalation (Acute Tox. 3)
NIOSH-Approved Respirator
Half-face or full-face respirator with P100 particulate filters and organic vapor cartridges. Required if handling outside a certified fume hood to prevent inhalation of aerosolized, toxic particulates.
Dermal Absorption (Acute Tox. 3)
Double Nitrile Gloves
Inner glove (4 mil) and outer extended-cuff glove (8 mil). Nitrile provides excellent resistance to lipophilic aromatics. Double gloving ensures a fail-safe if the outer layer is breached.
Eye Irritation (Eye Irrit. 2)
Chemical Splash Goggles
Tightly fitting, unvented or indirectly vented goggles to prevent particulate ingress and vapor condensation on the ocular mucosa.
Body Contamination
Flame-Resistant (FR) Lab Coat
FR lab coat with tight-fitting cuffs. Protects against dermal exposure and provides a critical thermal barrier in the event of localized exothermic decomposition.
Operational Workflow: Step-by-Step Methodology
This protocol is designed as a self-validating system; each step verifies the safety of the next to prevent cascading failures.
Step 1: Pre-Operational Setup
Verify that the chemical fume hood has a face velocity of 80–120 feet per minute (fpm).
Clear the hood of all incompatible materials. Crucial: Remove all strong oxidizing agents, strong bases, and heavy metal salts (like Copper(II)), which can trigger premature decomposition or form highly stable, reactive nitrosophenolato complexes [3].
Lay down anti-static, disposable bench paper to contain microscopic spills.
Step 2: Handling and Weighing
Don all required PPE as specified in the matrix above.
Use an anti-static spatula to transfer the solid. Static discharge can cause the fine powder to aerosolize and adhere to gloves or the balance enclosure.
Weigh the compound in a pre-tared, sealable static-dissipative weigh boat or directly into the reaction vessel to minimize transfer steps and exposure time.
Step 3: Reaction Execution
Maintain strict temperature control. Never subject 2,3-Dimethyl-4-nitrosophenol to temperatures exceeding 50°C without a blast shield and active cooling protocols in place.
If dissolving the compound, add the solvent slowly to monitor for unexpected exothermic dissolution or off-gassing.
Step 4: Post-Experiment Teardown
Seal all reaction vessels tightly before removing them from the fume hood.
Wipe down the balance and fume hood surfaces with a solvent appropriate for dissolving the compound (e.g., ethanol or acetone), followed immediately by a damp water wipe to capture any residual solvent/chemical mixture.
Spill Response & Disposal Plan
Immediate Spill Response:
Evacuate & Isolate : If a spill occurs outside the fume hood, immediately evacuate personnel and secure the area.
Ventilate : Ensure maximum room ventilation is active to clear potential NOx off-gassing.
Containment : Wearing full PPE (including a respirator), gently cover the spill with damp absorbent pads to prevent dust generation. Never dry sweep a nitrosophenol.
Cleanup : Collect the absorbed material using non-sparking tools and place it into a highly visible, sealable hazardous waste container.
Disposal Plan:
Segregation : Categorize strictly as "Toxic Organic Solid Waste." Do not mix with halogenated waste or heavy metal waste.
Storage : Store in a cool, dry, well-ventilated secondary containment area away from direct sunlight and heat sources until collection by certified hazardous waste professionals.
Visualizations
Operational workflow for safe handling and disposal of 2,3-Dimethyl-4-nitrosophenol.
Tautomerization equilibrium and thermal degradation pathway of nitrosophenols.
References
2,3-DIMETHYL-4-NITROSOPHENOL — Chemical Substance Information. NextSDS. Available at: [Link] [1]
An ab initio molecular orbital study of nitrosophenol/quinone monooxime equilibria. ResearchGate. Available at: [Link][1]
The Synthesis and Utility of Metal-Nitrosophenolato Compounds—Highlighting the Baudisch Reaction. PMC (PubMed Central). Available at:[Link][2]